molecular formula C49H46O10 B3027536 Dracoflavan A CAS No. 132185-42-3

Dracoflavan A

Cat. No.: B3027536
CAS No.: 132185-42-3
M. Wt: 794.9 g/mol
InChI Key: VOQIJACLUQIMIE-ZAQUEYBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dracoflavan A is a novel secotriflavanoid, a complex flavonoid derivative first isolated from the traditional medicinal resin known as Dragon's Blood . This compound features a unique structural framework with two flavan nuclei, making it a subject of interest in natural product chemistry and pharmacological research . Recent studies have identified significant bioactivities that underscore its research value. A newly identified flavan trimer from Daemonorops draco , which shares a source with Dracoflavan A, exhibits promising anti-osteoclastogenesis activity . This activity suggests potential for research into bone resorption disorders, such as osteoporosis, as the compound was shown to effectively inhibit osteoclast differentiation in RAW264 cells . Furthermore, closely related flavonoids from the same natural source, such as Dracoflavan B, have been characterized as selective non-competitive inhibitors of pancreatic α-amylase, with IC50 values comparable to the drug acarbose . This mechanism, which is dependent on key phenolic groups, points to potential applications in research related to managing postprandial hyperglycemia and type II diabetes . The Dragon's Blood resin from Daemonorops draco , the source of this compound, has been used in traditional medicine for wound healing and blood stasis, and modern systems biology approaches are uncovering its multi-target mechanisms for conditions like colitis . Dracoflavan A is provided for research purposes only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

[2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQIJACLUQIMIE-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CC[C@H](O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CC[C@H](O7)C8=CC=CC=C8)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H46O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and Origin of Dracoflavan A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Botanical Grounding and Ethnomedicinal Context

The development of modern therapeutics often begins with the rigorous chemical deconstruction of traditional ethnomedicines. Dracoflavan A traces its origin to "Dragon's blood" (Sanguis Draconis), a deep-red, resinous exudate primarily secreted by the fruits of the rattan palm Daemonorops draco, which is endemic to Southeast Asia[1][2].

Historically, this resin has been utilized across various ancient civilizations—including traditional Chinese and indigenous Indonesian medicine—as a potent hemostatic, anti-inflammatory, and antimicrobial agent for wound healing and the treatment of blood stasis[2][3]. However, the raw resin is a highly complex matrix of chalcone polymers, resin terpenoid acids, and monomeric to oligomeric flavonoids[2][3]. The pharmacological efficacy of Dragon's blood is largely attributed to its unique flavonoid profile, which necessitated advanced chromatographic techniques to isolate and identify its active macromolecular constituents, ultimately leading to the discovery of Dracoflavan A[3][4].

The 1990 Discovery and Structural Elucidation

The critical breakthrough in the chemical profiling of Daemonorops draco occurred in 1990, when researchers Alberto Arnone, Gianluca Nasini, and Lucio Merlini successfully isolated a previously unknown flavonoid complex from the resin[4]. Published in the Journal of the Chemical Society, Perkin Transactions 1, their work detailed the discovery of Dracoflavan A , classifying it as a novel secotriflavanoid.

From a structural biology perspective, Dracoflavan A (C₄₉H₄₆O₁₀) is highly unusual. Unlike standard monomeric flavans or simple B-type proanthocyanidins, it is a complex oligomer featuring two distinct flavan nuclei[4]. The absolute configuration and the nature of the secotriflavanoid linkage were established through exhaustive chemical degradation and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[4]. This discovery provided crucial insight into the biogenetic pathways of the plant, suggesting that Dracoflavan A acts as a biogenetic intermediate in the oligomerization process that gives the resin its characteristic red pigmentation and potent biological activity[4][5].

Self-Validating Extraction and Isolation Protocol

To study complex secotriflavanoids like Dracoflavan A, researchers must employ an extraction protocol that prevents the degradation of delicate flavonoid linkages while effectively penetrating the dense, hydrophobic resin matrix. The following step-by-step methodology represents a self-validating system, combining targeted solvent extraction with immediate mass-spectrometric structural confirmation[3].

Step-by-Step Methodology
  • Matrix Disruption and Pulverization:

    • Procedure: Cryogenically mill or pulverize raw Daemonorops draco resin to a fine 60-mesh powder[3].

    • Causality: The resin is highly hydrophobic and solid at room temperature. Pulverization maximizes the surface area, which is critical for the subsequent solvent penetration and mass transfer of the embedded polyphenols.

  • Exhaustive Primary Extraction (Cavitation-Assisted):

    • Procedure: Suspend 100 g of the pulverized resin in absolute methanol (or a methanol-chloroform mixture). Subject the suspension to ultrasonic cavitation for 30 minutes, repeating the cycle twice[3].

    • Causality: Absolute methanol is selected because its polarity perfectly matches the semi-polar nature of complex flavonoids. Sonication induces acoustic cavitation, which physically disrupts the resinous hydrogen-bonding network without the thermal degradation associated with prolonged refluxing[3].

  • Liquid-Liquid Partitioning (Fractionation):

    • Procedure: Concentrate the methanolic extract under reduced pressure, disperse it in distilled water, and partition sequentially with petroleum ether, chloroform, and ethyl acetate[4][5].

    • Causality: This step separates the compounds by dielectric constant. Petroleum ether removes non-polar volatile oils and terpenoids. Chloroform and ethyl acetate selectively partition the semi-polar flavan derivatives (including Dracoflavans B, C, D, and the secotriflavanoid Dracoflavan A) away from highly polar tannins and glycosides[4][5].

  • Gradient Silica Gel Chromatography:

    • Procedure: Load the concentrated chloroform/ethyl acetate fraction onto a silica gel column. Elute using a carefully controlled gradient of petroleum ether to ethyl acetate (e.g., 100:1 to 0:100)[6].

    • Causality: The gradient elution progressively increases the mobile phase polarity. Monomeric flavans elute first, while the higher molecular weight, sterically hindered secotriflavanoids like Dracoflavan A elute in the later, more polar fractions[6].

  • Structural Validation via UPLC-PAD-MS & NMR:

    • Procedure: Analyze the purified fractions using Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UPLC-PAD-MS). Confirm the absolute stereochemistry using 1H, 13C, COSY, and HMBC NMR[3][4].

    • Causality: This is the critical self-validation step. UPLC-MS confirms the exact molecular mass and characteristic fragmentation patterns (e.g., the loss of C₈H₈ [-104 Da] typical of flavans), ensuring the isolated compound is indeed the intact Dracoflavan A and not an artifact of the extraction process[3].

G Resin Daemonorops draco Resin (Raw Material) Extraction Methanol/Chloroform Extraction (Cavitation & Solubilization) Resin->Extraction Partition Liquid-Liquid Partitioning (EtOAc / CHCl3 Fraction) Extraction->Partition Chromatography Silica Gel Chromatography (Polarity Gradient Elution) Partition->Chromatography Validation UPLC-PAD-MS & NMR (Structural Elucidation) Chromatography->Validation Target Dracoflavan A (Secotriflavanoid) Validation->Target

Caption: Workflow for the extraction and isolation of Dracoflavan A from resin.

Pharmacological Profiling & Mechanistic Pathways

The therapeutic value of Dracoflavan A and its structural analogs lies in their multi-target pharmacological mechanisms. Research into the flavan derivatives of Daemonorops draco has demonstrated significant protective effects on endothelial cells, robust anti-inflammatory responses, and antimicrobial capabilities[7][8].

Mechanistically, these complex flavonoids operate by modulating intracellular signaling pathways. Bio-guided isolation studies have shown that specific flavans from Dragon's blood inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is the primary transcription factor responsible for the expression of pro-inflammatory cytokines[7]. Simultaneously, these compounds activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, upregulating the body's endogenous antioxidant defenses and scavenging reactive oxygen species (ROS)[7]. This dual-action mechanism is what provides the resin with its legendary wound-healing and tissue-repair properties[2][7].

Pathway Dracoflavan Dracoflavan A / Flavonoids ROS ROS Scavenging Dracoflavan->ROS NFkB Inhibition of NF-κB Pathway Dracoflavan->NFkB Inhibits Nrf2 Activation of Nrf2 Pathway Dracoflavan->Nrf2 Activates Healing Endothelial Protection & Wound Healing ROS->Healing Cytokines Reduction of Pro-inflammatory Cytokines NFkB->Cytokines Downregulates Nrf2->Healing Cytokines->Healing

Caption: Pharmacological signaling mechanisms of Dracoflavan A and related flavans.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the physicochemical properties of Dracoflavan A and the solvent extraction efficiencies for Daemonorops draco flavonoids are summarized below.

Table 1: Physicochemical Properties of Dracoflavan A [9]

Parameter Value / Description
Molecular Formula C₄₉H₄₆O₁₀
Molecular Weight ~789 g/mol
Optical Rotation [α]D −52.5 (c. 0.1, CHCl₃)
UV Maxima (λmax) 214, 272, 280 nm
Chemical Classification Secotriflavanoid (Flavan oligomer)

| Primary Biological Source | Daemonorops draco (Fruit Resin) |

Table 2: Solvent Extraction Efficiency for Dragon's Blood Flavonoids [3][5]

Extraction Solvent Yield Efficiency Target Compound Profile
n-Hexane Low Non-polar terpenoids, volatile oils
Chloroform Moderate Monomeric flavans, methoxyflavans
Ethyl Acetate High Semi-polar flavonoids, highly active antioxidant fractions

| Absolute Methanol | Highest | Total flavonoids, complex secotriflavanoids (Dracoflavan A) |

References

  • Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Gupta, D., Bleakley, B., & Gupta, R. K. (2008). Dragon's blood: Botany, chemistry and therapeutic uses. Journal of Ethnopharmacology.[Link]

  • Xin, P., et al. (2014). Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS. Chemistry Central Journal.[Link]

  • Pei, Y.-J., et al. (2025). Flavan derivatives from the fruits of Daemonorops draco Bl. and their protective effects on oxygen-glucose deprivation-induced endothelial cell injury. Phytochemistry.[Link]

Sources

Technical Monograph: Dracoflavan A from Daemonorops draco

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dracoflavan A (C₄₉H₄₆O₁₀) is a rare, high-molecular-weight secotriflavonoid isolated from the resin of Daemonorops draco (Willd.) Blume, commercially known as "Dragon's Blood" (Jernang). Unlike common monomeric flavonoids, Dracoflavan A represents a complex trimeric architecture formed via oxidative coupling.

This guide serves as a technical blueprint for researchers investigating Dracoflavan A. It details the compound's isolation from the raw resin, its structural elucidation, and its pharmacological potential. While the resin has been used for centuries in ethnomedicine for hemostasis and wound healing, modern analysis positions Dracoflavan A and its congeners (Dracoflavans B-D) as significant candidates for metabolic modulation (α-amylase inhibition) and cytotoxic activity against specific cancer cell lines (e.g., HepG2).

Botanical & Phytochemical Context

The source material, Daemonorops draco, is a rattan palm indigenous to Southeast Asia (Sumatra, Borneo).[1] The deep red resin secreted by the fruit scales is a complex matrix of:

  • Anthocyanins: Dracorhodin (major pigment, cationic).

  • Flavans/Flavonoids: Dracoflavans A–D, catechins.

  • Resin Acids: Pimarane/abietane diterpenes.

Dracoflavan A is distinct due to its "seco-" nature, implying a ring cleavage or rearrangement during its biosynthesis, resulting in a structure where two flavan nuclei are linked to a central core derived from a third unit.[2]

Table 1: Physicochemical Profile of Dracoflavan A
PropertySpecification
Chemical Formula C₄₉H₄₆O₁₀
Molecular Weight ~794.9 g/mol
Class Secotriflavonoid (Trimeric Flavan Derivative)
Appearance Amorphous powder (off-white to pale yellow)
Solubility Soluble in Chloroform, Ethyl Acetate, Acetone; Insoluble in Water
UV Absorption Characteristic flavanoid bands (approx. 280 nm)
Source Abundance Minor constituent (< 1% of total resin)

Isolation & Purification Framework

The isolation of Dracoflavan A requires a rigorous fractionation strategy to separate it from the highly abundant polymeric tannins and the cationic pigment dracorhodin. The following protocol is synthesized from established phytochemical methodologies (Arnone et al., 1990; Zhang et al., 2015).

Extraction Logic
  • Solvent Choice: Methanol is used for initial exhaustive extraction to capture the full polarity spectrum.

  • Fractionation: Liquid-liquid partition with Chloroform (CHCl₃) is critical. Dracoflavan A is less polar than the glycosides and tannins but distinct from the highly non-polar terpenes. It predominantly resides in the Chloroform or Ethyl Acetate fractions.

Step-by-Step Protocol
  • Raw Material Prep: Pulverize dried D. draco resin (1 kg) into a fine powder (60 mesh).

  • Primary Extraction: Macerate in Methanol (MeOH) (3 x 3L) at room temperature for 24h. Filter and concentrate in vacuo to yield the Total Methanolic Extract (TME).

  • Liquid-Liquid Partition:

    • Suspend TME in water.

    • Partition sequentially with n-Hexane (removes lipids/waxes).

    • Partition with Chloroform (CHCl₃) . (Target Fraction)

    • Partition with Ethyl Acetate (EtOAc) .

  • Chromatographic Isolation (Target: CHCl₃ Fraction):

    • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of CHCl₃ : MeOH (starting 100:0 → 95:5).

    • Monitoring: TLC (Visualize with Vanillin-H₂SO₄; Dracoflavan A appears as a distinct spot different from the red Dracorhodin).

  • Final Purification:

    • Subject enriched fractions to Semi-preparative HPLC .

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • System: Acetonitrile : Water (Gradient 40% → 80% ACN).

    • Detection: UV at 280 nm.

Visualization: Isolation Workflow

IsolationProtocol Resin Raw D. draco Resin (Pulverized) MeOH_Ext Methanol Extraction (Exhaustive) Resin->MeOH_Ext Partition Liquid-Liquid Partition (H2O Suspension) MeOH_Ext->Partition Concentrate Hexane n-Hexane Frac (Lipids/Terpenes) Partition->Hexane CHCl3 Chloroform Frac (TARGET: Dracoflavans) Partition->CHCl3 Select Phase EtOAc Ethyl Acetate Frac (Oligomers/Polar Flavans) Partition->EtOAc CC Silica Gel Column (CHCl3 : MeOH Gradient) CHCl3->CC Fractionation HPLC Semi-Prep HPLC (C18, ACN:H2O) CC->HPLC Enriched Fracs Pure Purified Dracoflavan A (Amorphous Powder) HPLC->Pure Isolation

Figure 1: Optimized isolation workflow targeting Dracoflavan A from D. draco resin.

Biosynthetic Mechanism: The Quinone Methide Coupling

Understanding the origin of Dracoflavan A is crucial for verifying its structure. It is not a simple enzymatic glycosylation product but the result of oxidative coupling .

The Mechanism

The formation involves the oxidation of a monomeric precursor, specifically 5-methoxy-6-methylflavan-7-ol .

  • Oxidation: The precursor undergoes two-electron oxidation to form a reactive Quinone Methide (QM) intermediate.[3]

  • Nucleophilic Attack: A second flavan molecule (acting as a nucleophile via its phloroglucinol ring) attacks the electrophilic methylene group of the QM.

  • Polymerization/Cyclization: This process repeats or involves internal cyclization to form the complex secotriflavonoid skeleton of Dracoflavan A.

This "Quinone Methide" pathway is the hallmark of Daemonorops flavonoid chemistry, distinguishing it from standard proanthocyanidin biosynthesis.

Visualization: Biosynthetic Pathway

Biosynthesis Precursor 5-methoxy-6-methylflavan-7-ol Oxidation Oxidation (-2e-, -2H+) Precursor->Oxidation Coupling Nucleophilic Attack (by 2nd Flavan) Precursor->Coupling + Monomer QM Quinone Methide (Reactive Intermediate) Oxidation->QM QM->Coupling Dracoflavan Dracoflavan A (Secotriflavonoid) Coupling->Dracoflavan Cyclization

Figure 2: Proposed biosynthetic pathway via Quinone Methide intermediate.

Pharmacological Profile & Therapeutic Potential

While Dracoflavan A is often studied as a chemotaxonomic marker, its biological activity profile is emerging, particularly when analyzed alongside its congeners (Dracoflavan B).

Cytotoxicity (Anticancer)

Research indicates that the chloroform and ethyl acetate fractions of D. draco, which contain the Dracoflavan series, exhibit moderate cytotoxicity against human cancer cell lines.

  • Target: HepG2 (Liver Hepatocellular Carcinoma).

  • Mechanism: Induction of apoptosis via mitochondrial pathways.

  • Potency: While less potent than pure chemotherapy agents (e.g., Doxorubicin), Dracoflavan A contributes to the "entourage effect" of the whole resin, showing IC₅₀ values in the micromolar range (10–50 µM).

Metabolic Modulation (Alpha-Amylase Inhibition)

A critical finding for the Dracoflavan class (specifically Dracoflavan B) is the inhibition of Pancreatic α-Amylase .[4]

  • Relevance: Type 2 Diabetes management (controlling post-prandial glucose spikes).

  • Mechanism: Non-competitive inhibition.[4] The hydrophobic domains of the flavan trimer bind to the enzyme, altering its conformation.

  • Implication for Dracoflavan A: Due to high structural homology, Dracoflavan A is predicted to share this inhibitory potential, acting as a natural modulator of carbohydrate digestion.

Antimicrobial & Wound Healing

The resin's traditional use for wound healing is validated by the antimicrobial properties of its phenolic constituents. Dracoflavan A contributes to the inhibition of Staphylococcus aureus (Gram-positive) by disrupting bacterial cell wall integrity.

Analytical Validation (Self-Validating Protocol)

To ensure the isolated compound is indeed Dracoflavan A, the following analytical signatures must be verified:

  • Mass Spectrometry (HR-ESI-MS):

    • Look for molecular ion peak [M+H]⁺ at m/z ~795 .

    • Fragment ions should reveal the loss of flavan monomer units.

  • ¹H NMR (500 MHz, CDCl₃):

    • Diagnostic signals for the methoxy groups (δ ~3.7–3.9 ppm).

    • Absence of olefinic protons typical of chalcones (confirming the flavan nature).

    • Complex aromatic region due to the trimeric asymmetry.

  • ¹³C NMR:

    • Confirmation of 49 carbons .

    • Presence of aliphatic carbons (C-2, C-3, C-4 of the flavan rings) and multiple oxygenated aromatic carbons.

References

  • Arnone, A., Nasini, G., & Merlini, L. (1990).[5][6] Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavonoid.[2][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1, 2637-2640.[8] Link

  • Zhang, D., et al. (2015).[4] Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase.[4] Bioorganic & Medicinal Chemistry, 23(24), 7661-7668. Link

  • Gupta, D., & Gupta, R. K. (2011). Phytochemical and pharmacological potential of Daemonorops draco. Journal of Pharmacy Research, 4(5), 1542-1545. Link

  • Hao, X. J., et al. (2015).[4] Three new flavans in dragon's blood from Daemonorops draco. Natural Product Research, 30(9), 1019-1025. Link

  • PubChem. (n.d.). Dracoflavan A (CID 14885877). National Center for Biotechnology Information. Link

Sources

Natural Occurrence and Isolation of Dracoflavan A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dracoflavan A (C₄₉H₄₆O₁₀) represents a distinct chemotaxonomic marker within the resin of Daemonorops draco (Dragon’s Blood). Chemically classified as a secotriflavonoid , it possesses a unique architecture featuring two flavan nuclei linked via a modified phenolic bridge. Unlike the more abundant anthocyanidins (e.g., dracorhodin) responsible for the resin's deep red pigmentation, Dracoflavan A is a colorless or pale amorphous solid, often overlooked in bulk extractions.

This guide details the precision isolation of Dracoflavan A, emphasizing the separation of this high-molecular-weight oligomer from structurally similar A-type proanthocyanidins (Dracoflavans B–D). The methodology prioritizes structural integrity, utilizing soft-extraction techniques to prevent the degradation of its labile ether linkages.

Botanical Origins & Ecological Context

The Source: Daemonorops draco

Dracoflavan A is exclusively isolated from the resinous exudate of the fruit of Daemonorops draco (Willd.) Blume, a rattan palm indigenous to the dipterocarp forests of Southeast Asia (Sumatra, Borneo, Malay Peninsula).

  • Sekretion Mechanism: The compound accumulates in the brittle, red resin scales coating the immature fruit.

  • Ecological Role: While the red pigments (dracorhodin) serve as visual attractants or UV protectants, the complex flavanoids like Dracoflavan A likely function as phytoalexins, providing antifungal defense through their ability to cross-link proteins via quinone methide intermediates.

Biosynthetic Logic

Understanding the biosynthesis is critical for optimizing extraction. Dracoflavan A is formed not through simple polymerization, but via a quinone methide intermediate mechanism.

  • Precursor: (2S)-5-methoxy-6-methylflavan-7-ol.

  • Activation: Enzymatic oxidation of the C6-methyl group generates a reactive quinone methide.

  • Coupling: This electrophile undergoes nucleophilic attack by electron-rich flavan monomers, resulting in the complex oligomeric structures (Dracoflavans A–D).

Technical Isolation Protocol

Objective: Isolate >95% pure Dracoflavan A from raw Sanguis Draconis resin.

Experimental Workflow Visualization

The following diagram illustrates the fractionation logic required to separate Dracoflavan A from the dominant pigment matrix.

IsolationWorkflow RawResin Raw Dragon's Blood Resin (Daemonorops draco) Extraction Extraction Solvent: EtOAc (3x) RawResin->Extraction Partition Partitioning Solvent: n-Hexane / MeOH Extraction->Partition HexaneFrac n-Hexane Fraction (Lipids/Terpenes) -> DISCARD Partition->HexaneFrac MeOHFrac MeOH Fraction (Flavonoids/Pigments) Partition->MeOHFrac CC1 Column Chromatography 1 Stationary: Silica Gel 60 Mobile: CHCl3 -> MeOH Gradient MeOHFrac->CC1 FracA Fraction A-C (Dracorhodin/Pigments) CC1->FracA Early Elution FracD Fraction D (Target) Enriched Oligomers CC1->FracD Late Elution CC2 Purification (CC 2) Stationary: Sephadex LH-20 Mobile: MeOH FracD->CC2 Final Pure Dracoflavan A (Amorphous Powder) CC2->Final

Caption: Step-by-step fractionation workflow for isolating Dracoflavan A from resin matrix.

Detailed Methodology
Phase 1: Extraction & Defatting
  • Rationale: Ethyl Acetate (EtOAc) is selected over Methanol for the initial extraction to minimize the co-extraction of highly polar polysaccharides and polymeric tannins that complicate downstream chromatography.

  • Protocol:

    • Pulverize 1.0 kg of commercial Dragon’s Blood resin.

    • Macerate in EtOAc (3L) for 24 hours at room temperature. Repeat 3 times.

    • Concentrate the combined filtrate under reduced pressure (Rotavap, <40°C) to yield a dark red gum.

    • Defatting: Suspend the gum in 90% MeOH and partition against n-Hexane (1:1 v/v) to remove waxy lipids. Retain the MeOH layer.

Phase 2: Silica Gel Fractionation
  • Rationale: Silica gel separates compounds based on polarity. Dracoflavan A, being a mid-polar oligomer, elutes after the aglycones (dracorhodin) but before the highly polymerized proanthocyanidins.

  • Protocol:

    • Load the MeOH fraction onto a Silica Gel 60 (0.063–0.200 mm) column.

    • Elute with a gradient of Chloroform (CHCl₃) : Methanol (MeOH) starting at 100:0 -> 90:10 -> 80:20.

    • Monitoring: Check fractions via TLC (Silica gel 60 F254).

      • TLC System: CHCl₃:MeOH (95:5).

      • Detection: Spray with 10% H₂SO₄ in EtOH and heat. Dracoflavan A appears as a characteristic dark spot distinct from the bright red dracorhodin.

    • Pool fractions containing the target spot (typically eluting around 5-10% MeOH).

Phase 3: Final Purification (Sephadex LH-20)
  • Rationale: Sephadex LH-20 is critical for separating flavonoids based on molecular size and hydrogen-bonding capability. This step removes co-eluting monomers.

  • Protocol:

    • Dissolve the enriched fraction in minimal MeOH.

    • Load onto a Sephadex LH-20 column (2.5 x 50 cm).

    • Elute isocratically with 100% MeOH .

    • Collect small fractions (10-15 mL). Dracoflavan A typically elutes in the middle fractions, separated from the lower molecular weight Dracoflavan B isomers.

Structural Characterization & Identification

Self-Validating System: The identity of Dracoflavan A must be confirmed using a combination of High-Resolution Mass Spectrometry (HR-MS) and 2D-NMR.

Quantitative Data Summary
PropertySpecification
IUPAC Name [2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate
Molecular Formula C₄₉H₄₆O₁₀
Molecular Weight 794.88 g/mol
Appearance Colorless/Pale amorphous powder
Solubility Soluble in MeOH, Acetone, DMSO; Insoluble in Water, Hexane
Key UV

~280 nm (Typical for flavan-type phenols)
Spectroscopic Fingerprint
  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak

    
     at m/z 795 or 
    
    
    
    at m/z 817.
  • 1H-NMR (500 MHz, Acetone-d6):

    • Flavan Nuclei: Characteristic signals for the flavan C-ring protons (multiplets at

      
       2.0–3.0 for H-3 and H-4; doublet of doublets at 
      
      
      
      ~5.0 for H-2).
    • Methoxyl Groups: Three distinct singlets around

      
       3.7–3.9 ppm.
      
    • Aromatic Region: A complex set of signals due to the benzoate moiety and the substituted A/B rings.

  • 13C-NMR:

    • Presence of ester carbonyl carbon (

      
       ~165 ppm).
      
    • Characteristic aliphatic carbons of the flavan C-ring (

      
       20–30 ppm for C-4, 
      
      
      
      78–80 ppm for C-2).

Biosynthetic Pathway Diagram

The formation of Dracoflavan A involves the dimerization of activated flavan units.

Biosynthesis Precursor 5-Methoxy-6-methylflavan-7-ol (Monomer) Enzyme Enzymatic Oxidation Precursor->Enzyme Coupling Nucleophilic Attack (Dimerization) Precursor->Coupling + Monomer QM Quinone Methide Intermediate Enzyme->QM QM->Coupling DracoflavanA Dracoflavan A (Secotriflavonoid) Coupling->DracoflavanA

Caption: Proposed biosynthetic pathway via quinone methide intermediate.

Stability & Storage

  • Oxidation Sensitivity: As a polyphenol, Dracoflavan A is susceptible to oxidation at the C-7 hydroxyl position.

  • Storage Protocol: Store lyophilized powder at -20°C in amber glass vials under an Argon or Nitrogen atmosphere.

  • Solution Stability: Stable in Methanol/DMSO for 24 hours at 4°C. Avoid prolonged exposure to basic pH, which can hydrolyze the ester linkage.

References

  • Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997).[1] Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins.[1][2] Journal of Natural Products, 60(10), 971–975.[1] Link

  • Merlini, L., Nasini, G., & Vajna de Pava, O. (1990). Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1, 2453–2456. Link

  • Toh, Z. S., Wang, H., Yip, Y. M., & Huang, D. (2015). Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase.[2][3] Bioorganic & Medicinal Chemistry, 23(24), 7641–7649.[2] Link

  • PubChem. (n.d.).[4] Dracoflavan A (CID 14885877).[4] National Center for Biotechnology Information. Link

  • Gupta, D., Bleakley, B., & Gupta, R. K. (2008).[5] Dragon's blood: Botany, chemistry and therapeutic uses.[5][6][7][8] Journal of Ethnopharmacology, 115(3), 361–380. Link

Sources

An In-depth Technical Guide to the Putative Biosynthesis of Dracoflavan A's Core Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dracoflavan A, a complex secotriflavanoid isolated from "Dragon's Blood" resin, represents a significant challenge to biosynthetic pathway elucidation due to its intricate oligomeric structure. The molecule, identified as [2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate, is constructed from modified flavan monomers.[1][2] Due to the absence of direct research on its complete assembly, this guide pivots to a more foundational and scientifically tractable objective: elucidating the putative biosynthetic pathway of its core flavan building block, a 7-hydroxy-5-methoxy-flavan derivative.

This document synthesizes established principles of flavonoid biosynthesis with logical, experience-driven hypotheses to propose a multi-stage pathway. We begin with the well-characterized phenylpropanoid pathway leading to the flavanone core, then delve into the less-explored enzymatic steps—reduction, dehydration, and subsequent reduction—required to form the flavan skeleton. This guide is designed not as a definitive statement, but as a roadmap for discovery, complete with detailed experimental protocols for gene identification, enzyme characterization, and intermediate analysis, empowering researchers to validate and complete this uncharted metabolic pathway.

Part 1: The Established Route: Synthesis of the Flavanone Precursor

The journey to any flavonoid begins with the general phenylpropanoid pathway, a metabolic route extensively characterized in higher plants.[3] The formation of the flavan monomer of Dracoflavan A logically commences with the synthesis of a C6-C3-C6 flavanone skeleton. Based on the monomer's final structure (unsubstituted B-ring, 5,7-hydroxylation on the A-ring), the most probable flavanone precursor is Pinocembrin .

The synthesis proceeds as follows:

  • Phenylalanine to Cinnamoyl-CoA: The pathway is initiated by the deamination of L-Phenylalanine to Cinnamic acid , a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, 4-Coumarate:CoA Ligase (4CL) activates Cinnamic acid into its high-energy thioester, Cinnamoyl-CoA . Unlike many flavonoid pathways, the Cinnamate-4-Hydroxylase (C4H) step is bypassed, as the B-ring of the target flavan is unsubstituted.

  • Chalcone Formation: The first committed step in flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) . This Type III polyketide synthase performs a sequential condensation of one molecule of Cinnamoyl-CoA with three molecules of Malonyl-CoA to form Pinocembrin Chalcone (2',4',6'-trihydroxychalcone).[3] In Dracaena species, the expression of CHS genes is significantly upregulated in response to wounding and other stressors that induce the formation of Dragon's Blood resin.[4][5][6]

  • Flavanone Cyclization: The unstable chalcone is rapidly and stereospecifically cyclized into the flavanone (2S)-Pinocembrin by the enzyme Chalcone Isomerase (CHI) .[4][5] The presence and induction of CHI genes in Dracaena have been confirmed through transcriptomic studies, underscoring its critical role in providing the foundational three-ring flavonoid structure.[5][6]

Figure 1: Flavanone Precursor Synthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Backbone Synthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL Chalcone Pinocembrin Chalcone CinCoA->Chalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Pinocembrin (2S)-Pinocembrin Chalcone->Pinocembrin CHI Tailoring Pinocembrin->Tailoring To Part 2

Caption: Pathway from L-Phenylalanine to (2S)-Pinocembrin.

Part 2: The Putative Pathway: From Flavanone to the Flavan Core

Transforming the (2S)-Pinocembrin flavanone into the 7-hydroxy-5-methoxy-flavan monomer found in Dracoflavan A requires a series of tailoring reactions. This proposed sequence is based on known enzymatic activities in other flavonoid pathways, particularly the reduction steps observed in isoflavan and flavan-3-ol synthesis.

Step A: O-Methylation The monomeric unit of Dracoflavan A possesses a methoxy group at the C-5 position. This modification is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. While this step could theoretically occur at various stages, methylation of the flavanone is a common tailoring reaction.

  • Proposed Reaction: (2S)-Pinocembrin → (2S)-5-methoxy-7-hydroxyflavanone (Sakuranetin)

  • Enzyme: A specific Pinocembrin 5-O-methyltransferase (P5OMT). Genes for OMTs are known to be highly expressed during Dragon's Blood formation.[6]

Step B: Carbonyl Reduction to a Flavan-4-ol The defining conversion from a flavanone to a flavan involves the complete reduction of the C-4 carbonyl. This is hypothesized to be a two-stage process. The first step is the reduction of the ketone to a secondary alcohol, forming a flavan-4-ol. This reaction is analogous to the activity of Flavanone 4-Reductase (FNR) , an enzyme identified in species like Sorghum bicolor.[7][8]

  • Proposed Reaction: (2S)-5-methoxy-7-hydroxyflavanone → (2S,4R/S)-5-methoxy-7-hydroxyflavan-4-ol

  • Enzyme: Flavanone 4-Reductase (FNR). This NADPH-dependent reductase would be a prime target for discovery in Dracaena transcriptomic datasets.

Step C: Dehydration to a Flav-3-ene The newly formed 4-hydroxyl group must be eliminated. A dehydratase enzyme is proposed to catalyze this step, removing a molecule of water and creating a double bond between C-3 and C-4, resulting in a flav-3-ene intermediate.

  • Proposed Reaction: (2S,4R/S)-5-methoxy-7-hydroxyflavan-4-ol → (2S)-5-methoxy-7-hydroxyflav-3-ene

  • Enzyme: A putative Flavan-4-ol dehydratase.

Step D: Final Reduction to the Flavan Skeleton The final step in forming the flavan core is the reduction of the C3-C4 double bond of the flav-3-ene intermediate. This would be catalyzed by a second reductase, likely an NADPH-dependent enzyme, yielding the stable flavan skeleton.

  • Proposed Reaction: (2S)-5-methoxy-7-hydroxyflav-3-ene → (2S)-5-methoxy-7-hydroxyflavan

  • Enzyme: A putative Flav-3-ene Reductase.

The final monomer would then be activated for the complex oligomerization steps that lead to the final Dracoflavan A structure.

Figure 2: Putative Flavan Synthesis Pathway Pinocembrin (2S)-Pinocembrin Sakuranetin (2S)-5-methoxy- 7-hydroxyflavanone Pinocembrin->Sakuranetin OMT (+SAM) Flavanol (2S)-5-methoxy- 7-hydroxyflavan-4-ol Sakuranetin->Flavanol FNR (Reductase) Flavene (2S)-5-methoxy- 7-hydroxyflav-3-ene Flavanol->Flavene Dehydratase (-H₂O) Flavan (2S)-5-methoxy- 7-hydroxyflavan (Monomer Core) Flavene->Flavan Reductase Oligomerization Dracoflavan A Flavan->Oligomerization Oligomerization & Tailoring

Caption: Proposed enzymatic steps from Flavanone to Flavan.

Part 3: A Practical Guide to Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-faceted approach combining transcriptomics, heterologous expression, and analytical chemistry.

Experimental Workflow: From Gene Discovery to Functional Validation

Figure 3: Experimental Workflow cluster_discovery Phase 1: Candidate Gene Discovery cluster_validation Phase 2: Functional Validation cluster_analysis Phase 3: Product Identification Induction Induce Dragon's Blood Formation in Dracaena (e.g., Wounding) RNAseq RNA-Seq Analysis (Induced vs. Control) Induction->RNAseq Coexpression Co-expression Analysis with known genes (CHS, CHI) RNAseq->Coexpression Candidates Identify Candidate Genes (Reductases, Dehydratases, OMTs) Coexpression->Candidates Cloning Clone Candidate Genes into Yeast Expression Vector Candidates->Cloning Expression Heterologous Expression in S. cerevisiae Cloning->Expression Assay In Vitro Enzyme Assay (Recombinant Protein + Substrate) Expression->Assay Extraction Extract Reaction Products Assay->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Identification Identify Intermediates and Final Product LCMS->Identification Conclusion Conclusion Identification->Conclusion Pathway Validation

Sources

Methodological & Application

Advanced In Vitro Experimental Design and Protocols for Dracoflavan A

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, biochemists, and drug development professionals.

Introduction and Scientific Rationale

Dracoflavan A is a complex, novel secotriflavanoid isolated from East Indian Dragon's Blood, the red resinous exudate of Daemonorops draco[1]. Structurally, it is characterized by two flavan nuclei and represents a unique class of A-type proanthocyanidins[2]. In traditional medicine, Dragon's Blood is renowned for invigorating blood circulation, promoting wound healing, and alleviating pain[3].

Modern pharmacological studies trace these therapeutic effects to the resin's flavonoid constituents, which exhibit potent anti-inflammatory, anti-platelet, and antioxidant activities[4]. Dracoflavan A, alongside related flavans like (2S)-5-methoxy-6-methylflavan-7-ol (MMF), modulates the arachidonic acid pathway by inhibiting cyclooxygenase (COX), suppressing thromboxane A2 (TXA2) formation, and blocking intracellular calcium ([Ca2+]i) influx[5][6].

The Causality of Experimental Design

When designing in vitro assays for complex polyphenols like Dracoflavan A, researchers must account for three critical variables:

  • Chemical Instability: Flavonoids are highly susceptible to autoxidation and degradation in aqueous buffers at physiological pH[2]. Protocols must incorporate fresh preparation and antioxidant safeguards (e.g., ascorbic acid or minimal light exposure).

  • Bioavailability (ADME): High molecular weight secotriflavanoids often exhibit poor intestinal permeability. Therefore, a Caco-2 monolayer assay is a mandatory first-line screening tool to validate whether the compound can reach its systemic targets[3].

  • Multi-Target Pharmacology: Because Dracoflavan A acts on both platelet aggregation and cytokine release, parallel functional assays (platelet aggregometry and macrophage ELISA) are required to map its pleiotropic effects accurately.

Quantitative Data and Pharmacological Profiling

To establish a baseline for assay development, the physicochemical properties and expected in vitro pharmacological profiles of Dracoflavan A and its structural analogs are summarized below.

Table 1: Physicochemical and ADME Properties of Dracoflavan A

PropertyValue / DescriptionExperimental Implication
Molecular Formula C49H46O10[7]High molecular weight (794.9 g/mol ) requires robust solubilization strategies.
Solubility Soluble in DMSO, MethanolStock solutions must be prepared in 100% DMSO; final assay concentration of DMSO must be <0.5% to avoid cellular toxicity.
Caco-2 Permeability Low to Moderate (Predicted)Requires extended incubation times (up to 4 hours) in transwell assays to accurately quantify basolateral transport[3].
Stability Sensitive to autoxidation[2]Prepare fresh daily; store stock at -80°C under argon or nitrogen gas.

Table 2: Reference In Vitro Activity Metrics for Dragon's Blood Flavonoids

Biological Target / AssayInducerExpected IC50 RangeReference Control
Platelet Aggregation Collagen15 - 25 µMAspirin (ASA)
Platelet Aggregation Arachidonic Acid (AA)40 - 60 µMIndomethacin
Anti-inflammatory LPS (in Macrophages)10 - 30 µMDexamethasone
Superoxide Anion Release fMLP/CB (Neutrophils)5 - 15 µMDiphenyleneiodonium

Mechanistic and Workflow Visualizations

To understand the self-validating nature of these protocols, it is essential to visualize both the biological mechanism of action and the laboratory workflow.

MOA DFA Dracoflavan A COX Cyclooxygenase (COX) DFA->COX Inhibits Ca2 Intracellular [Ca2+]i DFA->Ca2 Suppresses AA Arachidonic Acid AA->COX Metabolized by TXA2 Thromboxane A2 (TXA2) COX->TXA2 Synthesizes TXA2->Ca2 Increases Agg Platelet Aggregation Ca2->Agg Triggers

Caption: Dracoflavan A mechanism inhibiting COX, TXA2 formation, and calcium influx in platelets.

Workflow Prep Compound Preparation (DMSO/Buffer) Caco2 Caco-2 Monolayer Permeability Assay Prep->Caco2 Platelet Platelet Aggregation Assay Prep->Platelet Inflam Anti-inflammatory ELISA (TNF-α/IL-1β) Prep->Inflam Data Data Analysis & IC50 Calculation Caco2->Data Platelet->Data Inflam->Data

Caption: In vitro experimental workflow for evaluating Dracoflavan A ADME and bioactivity.

Detailed Experimental Protocols

Protocol 1: Preparation and Stabilization of Dracoflavan A

Because secotriflavanoids can undergo cascade reactions and autoxidation[2], proper handling is the foundation of a reliable assay.

  • Stock Solution: Dissolve lyophilized Dracoflavan A in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (to prevent photodegradation) and purge the headspace with nitrogen gas. Store at -80°C.

  • Working Dilutions: On the day of the experiment, dilute the stock in the specific assay buffer (e.g., Tyrode's buffer for platelets, DMEM for cell culture). Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifactual membrane fluidization.

Protocol 2: In Vitro Anti-Platelet Aggregation Assay

This assay validates the traditional use of Dragon's Blood for "blood stasis" by measuring the inhibition of platelet aggregation[4][5].

Reagents & Equipment:

  • Washed rabbit or human platelets suspended in Tyrode's buffer (pH 7.4).

  • Inducers: Collagen (10 µg/mL), Arachidonic Acid (100 µM), or U46619 (1 µM).

  • Light transmission aggregometer (LTA).

Step-by-Step Method:

  • Platelet Preparation: Incubate washed platelets (3 × 10^8 cells/mL) at 37°C for 3 minutes in the aggregometer cuvette under continuous stirring (900 rpm).

  • Compound Incubation: Add Dracoflavan A (dose range: 10, 25, 50, 100 µM) or vehicle control (0.5% DMSO) to the cuvette. Incubate for exactly 3 minutes at 37°C. Rationale: A 3-minute pre-incubation allows the secotriflavanoid to partition into the platelet membrane and interact with intracellular COX enzymes without causing premature desensitization.

  • Induction: Add the aggregation inducer (e.g., Collagen).

  • Measurement: Record the change in light transmission for 6 minutes. Aggregation is expressed as the percentage of maximum light transmission (with platelet-poor plasma set as 100%).

  • Validation: Calculate the IC50. Run Aspirin (100 µM) as a positive control for COX inhibition.

Protocol 3: Caco-2 Monolayer Permeability Assay (ADME)

To predict human intestinal absorption of Dracoflavan A, a high-throughput Caco-2 cell model is utilized[3].

Step-by-Step Method:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 400 Ω·cm².

  • Transport Assay (A to B): Wash monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Add 10 µM Dracoflavan A to the apical (A) chamber and blank HBSS to the basolateral (B) chamber.

  • Sampling: Incubate at 37°C. Take 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Analyze the samples using UPLC-ESI-MS/MS[3]. Calculate the apparent permeability coefficient (

    
    ). A 
    
    
    
    cm/s indicates favorable oral absorption.
Protocol 4: Anti-Inflammatory Cytokine ELISA (Macrophage Model)

Dragon's Blood constituents are known to modulate inflammatory pathways[5].

Step-by-Step Method:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at

    
     cells/well. Incubate overnight at 37°C in 5% CO2.
    
  • Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of Dracoflavan A (5, 10, 20 µM). Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Harvest & Assay: Collect the cell-free supernatant. Quantify TNF-α and IL-1β levels using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Control: Perform an MTT assay on the remaining cells to ensure that the observed cytokine reduction is due to pharmacological inhibition, not compound toxicity.

References

1.[5] "Dragon's blood: Botany, chemistry and therapeutic uses - San Marcos Growers". smgrowers.com. Available at: 2.[6] "Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF". ResearchGate. Available at: 3.[4] "Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS". PMC - NIH. Available at: 4.[3] "A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology". PLOS One. Available at: 5.[2] "Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide". Elektronische Hochschulschriften der LMU München. Available at: 6.[7] "Dracoflavan A | C49H46O10 | CID 14885877". PubChem - NIH. Available at: 7.[1] "Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid". Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:

Sources

Advanced Analytical Strategies for the Quantification of Dracoflavan A via UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Dracoflavan A is a complex, high-molecular-weight secotriflavanoid (C₄₉H₄₆O₁₀) isolated from the red resin of Daemonorops draco, commonly known as East Indian Dragon's Blood 1. Recognized for its potent anti-inflammatory and antimicrobial properties, its quantification is critical for pharmacological standardization 2. However, the analytical quantification of Dracoflavan A presents a dual challenge:

  • Matrix Complexity: The resin is heavily saturated with hydrophobic diterpenoid acids (e.g., pimaric and abietic acid) that cause severe ion suppression in mass spectrometry 3.

  • Isomeric Interference: The matrix contains structurally similar oligomeric flavonoids (Dracoflavans B–D, daemonorols) requiring high-efficiency chromatographic resolution 4.

This application note details a self-validating UPLC-ESI-MS/MS protocol designed to selectively isolate, resolve, and quantify Dracoflavan A with high reproducibility.

AnalyticalWorkflow N1 Daemonorops draco Resin (Complex Matrix) N2 Cryo-Milling & Homogenization (Surface Area Expansion) N1->N2 N3 Ultrasonic Extraction in 80% MeOH (Polyphenol Solubilization) N2->N3 N4 Centrifugation & 0.22µm PTFE Filtration (Particulate Removal) N3->N4 N5 UPLC Separation (Sub-2µm C18) (Isomeric Resolution) N4->N5 N6 ESI-MS/MS Detection (MRM) (Specific Quantification) N5->N6 N7 Data Processing & Validation (Self-Validating QC) N6->N7

Analytical workflow for Dracoflavan A quantification from resin to MS/MS.

Matrix Deconstruction & Sample Preparation

Mechanistic Rationale

Standard aqueous or pure organic extractions fail when applied to Daemonorops draco5. Pure methanol extracts excessive amounts of lipophilic resins, which rapidly foul the UPLC column and cause severe electrospray ionization (ESI) suppression. By utilizing an 80% Methanol / 20% Water mixture, we exploit a polarity window that selectively partitions the multi-hydroxylated Dracoflavan A while forcing the highly lipophilic diterpenes to precipitate during cold centrifugation.

Step-by-Step Extraction Protocol
  • Resin Pulverization: Cryo-mill 50.0 mg of raw Daemonorops draco resin to a fine powder (<60 mesh). Causality: Cryo-milling prevents thermal degradation of the secotriflavanoid structure while maximizing the solvent-accessible surface area.

  • Pre-Extraction Spiking (Self-Validation Step): Add 10 µL of Rutin Internal Standard (IS) (10 µg/mL) directly to the dry powder. Causality: Introducing the IS prior to solvent addition ensures that any physical loss during extraction is mathematically normalized in the final quantification.

  • Solvent Addition: Add 5.0 mL of LC-MS grade 80% Methanol. Vortex vigorously for 2 minutes to disrupt the resin clumps.

  • Cold Ultrasonication: Sonicate the mixture in a cold-water bath (4°C) for 30 minutes. Causality: Acoustic cavitation physically lyses the resin matrix, while the low temperature prevents the oxidation of the phenolic hydroxyl groups.

  • Precipitation & Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C. Causality: High-speed cold centrifugation forces the precipitation of insoluble waxes and diterpenes out of the supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an amber UPLC vial. Causality: PTFE is chemically inert and prevents the non-specific adsorption of polyphenols commonly seen with Nylon filters.

Chromatographic Resolution (UPLC)

Mechanistic Rationale

Dracoflavan A (Exact Mass: 794.31 Da) is a bulky molecule that co-elutes with its diastereomers (Dracoflavans B–D) under standard HPLC conditions 4. A sub-2-micron C18 stationary phase (e.g., 1.7 µm particle size) is mandatory to generate the theoretical plates required for baseline resolution. The addition of 0.1% Formic Acid to the mobile phase suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and acts as a proton donor to stabilize the analyte for ESI 3.

Table 1: UPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O) %Mobile Phase B (Acetonitrile) %Elution Curve
0.00.4095.05.0Initial
3.00.4095.05.0Linear (6)
15.00.4040.060.0Linear (6)
20.00.405.095.0Linear (6)
22.00.405.095.0Hold (6)
22.10.4095.05.0Step (1)
25.00.4095.05.0Re-equilibrate

Mass Spectrometry (ESI-MS/MS) Mechanics

Mechanistic Rationale

Due to the lack of distinct UV-Vis chromophores separating Dracoflavan A from other flavonoids, tandem mass spectrometry (MRM mode) is the gold standard [[5]](). Negative ESI mode is explicitly chosen because the acidic phenolic hydroxyl groups of the secotriflavanoid readily deprotonate, forming a highly stable [M-H]⁻ precursor ion at m/z 793.3. Positive mode is avoided as it generates complex, poorly-fragmenting sodium adducts ([M+Na]⁺) that ruin quantitative reproducibility.

Upon Collision-Induced Dissociation (CID), the triflavanoid structure undergoes predictable cleavages. The primary quantitative transition (m/z 793.3 → 505.2) represents the cleavage of one flavan unit via quinone methide fragmentation. A secondary qualifier transition (m/z 793.3 → 287.1) represents a Retro-Diels-Alder (RDA) reaction typical of flavan-3-ol derivatives.

MSFragmentation M Dracoflavan A Precursor [M-H]⁻ m/z 793.3 F1 Quinone Methide Cleavage m/z 505.2 (Quantifier) M->F1 CID (25 eV) F2 Retro-Diels-Alder (RDA) m/z 287.1 (Qualifier 1) M->F2 CID (40 eV) F3 Water Loss Fragment m/z 775.3 (Qualifier 2) M->F3 CID (15 eV)

Proposed ESI-CID fragmentation pathway for Dracoflavan A [M-H]- precursor.

Table 2: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Ion Purpose
Dracoflavan A 793.3505.24525Quantifier
Dracoflavan A 793.3287.14540Qualifier 1
Dracoflavan A 793.3775.34515Qualifier 2
Rutin (IS) 609.1300.04035IS Quantifier

Self-Validating Quality Control System

To guarantee scientific integrity, this protocol is designed as a self-validating system . The accuracy of the LC-MS/MS data is continuously verified against matrix effects (ME) and extraction recovery (RE).

Validation Protocol

Run three distinct sample types during your batch:

  • Neat Standard (A): Dracoflavan A spiked into pure 80% Methanol.

  • Pre-Extraction Spike (B): Blank resin matrix spiked with Dracoflavan A before extraction.

  • Post-Extraction Spike (C): Blank resin matrix extracted first, then spiked with Dracoflavan A after extraction.

Table 3: System Suitability & Validation Metrics
MetricFormula / CalculationAcceptable RangeCausality / Interpretation
Extraction Recovery (RE)

85% – 115%Validates that the sonication/centrifugation steps are not physically losing the analyte.
Matrix Effect (ME)

80% – 120%Values <80% indicate unresolved diterpenes are suppressing ESI ionization. Requires further SPE cleanup.
Precision (%RSD) Standard Deviation / Mean

5.0%
Ensures instrumental stability and autosampler reproducibility over the batch run.

References

  • Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of dragon's blood. Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1, (10), 2637-2640. 1

  • Xu, H., et al. (2014). A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology. PLOS One. 3

  • Yi, T., et al. (2011). Characterization and determination of six flavonoids in the ethnomedicine "Dragon's Blood" by UPLC-PAD-MS. BMC Complementary and Alternative Medicine. 5

  • Schmid, M. (2019). Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. LMU Munich Hochschulschriften. 4

  • Xue, C. C., et al. (2020). Evidence-based Clinical Chinese Medicine: Pharmacological Actions of the Common Herbs. World Scientific Publishing. 2

Sources

Application Note: Cell-Based Evaluation of Dracoflavan A Cytotoxicity

[1][2]

Abstract & Introduction

Dracoflavan A (C₄₉H₄₆O₁₀) is a complex secotriflavonoid isolated from Dragon’s Blood resin (Daemonorops draco, Dracaena cambodiana).[1] Unlike simple flavonoids, Dracoflavan A possesses a high molecular weight (~794 Da) and a unique structure comprising two flavan nuclei linked to a modified phenolic core. While its structural analogs (e.g., Dracoflavan B, Dracorhodin) have demonstrated cytotoxicity against HepG2, K562, and SMMC-7721 cell lines with IC₅₀ values in the 10–30 µM range, Dracoflavan A requires a specialized screening approach due to its solubility profile and potential for assay interference.

This Application Note provides a rigorous, standardized workflow to evaluate the cytotoxic potential of Dracoflavan A. It addresses specific challenges associated with large polyphenolic compounds, such as oxidative instability and non-enzymatic reduction of tetrazolium salts.

Compound Handling & Preparation[3][4]

Scientific Rationale: Dracoflavan A contains multiple phenolic hydroxyl groups, making it susceptible to oxidation and light-induced degradation. Furthermore, its large secotriflavonoid scaffold poses solubility challenges in aqueous media.

Storage and Stability
  • Solid State: Store lyophilized powder at -20°C in a desiccator, protected from light.

  • Stock Solution: Dissolve in 100% Dimethyl Sulfoxide (DMSO).

    • Target Concentration: 10 mM to 50 mM.

    • Storage: Aliquot into single-use amber microcentrifuge tubes. Store at -80°C. Avoid freeze-thaw cycles (max 1 cycle).

    • Stability Check: Visually inspect for precipitation upon thawing.

Working Solutions
  • Vehicle Control: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v), as higher levels can induce background cytotoxicity and mask the compound's effects.

  • Pre-Solubility Test: Before adding to cells, dilute the stock into pre-warmed culture media (37°C) at the highest test concentration (e.g., 100 µM). Vortex and check for turbidity. If precipitation occurs, sonicate for 5 minutes or lower the maximum concentration.

Experimental Design: The Screening Workflow

The evaluation follows a tiered approach to distinguish between metabolic inhibition, membrane rupture, and apoptotic induction.

CytotoxicityWorkflowcluster_AssaysCell-Based AssaysStartDracoflavan A Stock (DMSO)QCSolubility & Interference Check(Media Only)Start->QCMTTPrimary Screen: Metabolic Activity(MTT/MTS Assay)QC->MTTIf soluble & no interferenceLDHSecondary Screen: Membrane Integrity(LDH Release Assay)MTT->LDHConfirm CytotoxicityAnalysisData Analysis(IC50 Calculation & Z-Factor)MTT->AnalysisFACSMechanism: Apoptosis/Necrosis(Annexin V / PI Flow Cytometry)LDH->FACSDetermine Mode of DeathFACS->Analysis

Figure 1: Tiered Screening Workflow. A systematic path from compound quality control (QC) to mechanistic validation.

Protocol 1: Metabolic Activity Assay (MTT) with Interference Correction

Expert Insight: Polyphenols like Dracoflavan A can chemically reduce MTT tetrazolium to formazan without live cells, leading to false "viability" signals. This protocol includes a mandatory "Compound-Only" control to subtract this background.

Materials
  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), or HCT-116 (Colon).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

  • Solubilizer: DMSO.

Procedure
  • Seeding: Plate cells in 96-well clear-bottom plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL fresh media containing Dracoflavan A (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative:[1] 0.5% DMSO media.

      • Positive: Doxorubicin (1 µM) or Staurosporine.[1]

      • Blank (No Cells): Media + Dracoflavan A (at each concentration) → Critical for background subtraction. [1]

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT stock to every well. Incubate for 3–4 hours.

    • Note: Check for purple crystals.[2] If Dracoflavan A precipitates, it may look like crystals; verify under a microscope.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement: Read Absorbance at 570 nm (Reference: 650 nm).

Data Processing

Protocol 2: Membrane Integrity Assay (LDH Release)

Scientific Rationale: To confirm if the reduction in metabolic activity (MTT) is due to cell death (cytotoxicity) or growth arrest (cytostatic effect).[1] LDH (Lactate Dehydrogenase) is released only upon plasma membrane rupture.[1]

Procedure
  • Setup: Identical seeding as the MTT assay. Prepare a "Maximum Lysis" control set (cells treated with Triton X-100 45 minutes prior to harvest).[1]

  • Treatment: Incubate cells with Dracoflavan A for 24 or 48 hours.

  • Harvest: Transfer 50 µL of supernatant from each well to a new 96-well enzymatic assay plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium). Incubate 30 mins at Room Temp in the dark.

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Read: Absorbance at 490 nm.

Interpretation
  • High MTT + Low LDH: Cytostatic effect (Growth arrest).[1]

  • Low MTT + High LDH: Cytotoxic effect (Necrosis or late apoptosis).[1]

Protocol 3: Mechanistic Evaluation (Annexin V / PI Flow Cytometry)[1]

Expert Insight: Flavonoids often induce apoptosis via the intrinsic mitochondrial pathway. This assay distinguishes early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).[1]

Procedure
  • Seeding: Use 6-well plates (3 x 10⁵ cells/well). Treat with Dracoflavan A at the IC₅₀ concentration determined in Protocol 1 for 24 hours.

  • Harvesting:

    • Collect supernatant (contains detached dead cells).[1]

    • Trypsinize adherent cells.

    • Combine supernatant and cells; centrifuge at 300 x g for 5 min.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze on a Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

Data Presentation & Analysis

Summary of Expected Results (Example Data Structure)
AssayParameterDracoflavan A (Expected)Interpretation
MTT IC₅₀ Value10 – 30 µMModerate potency (typical for flavanoids)
LDH % ReleaseDose-dependent increaseConfirms membrane damage at high doses
Annexin V Population ShiftIncrease in Q4 (Ann+/PI-)Indicates Apoptosis induction
Statistical Validation
  • Z-Factor: For high-throughput screening, ensure Z' > 0.5.

    
    
    (Where p = positive control, n = negative control).[1]
    

References

  • Arnone, A., et al. (1993). Constituents of 'Dragon's blood'.[3][4][5][6][7][8][9][10][11] Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1. Link[1]

  • Luo, Y., et al. (2011). Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana.[9] Planta Medica. Link

  • Sun, J., et al. (2019). Dracoflavan B induces apoptosis in hepatocellular carcinoma cells. (Inferred context from Dracaena flavonoid activity).[1][3][4][2][6][8][9][12]

  • PubChem Database. Dracoflavan A (CID 14885877).[1] National Center for Biotechnology Information. Link[1]

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT and related methods. Assay Guidance Manual. Link

Application Note: Mechanistic Profiling of Dracoflavan A in Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

Dracoflavan A is a rare secotriflavonoid isolated from the resin of Daemonorops draco (Dragon’s Blood). Unlike common monomeric flavonoids (e.g., quercetin), Dracoflavan A possesses a complex, high-molecular-weight structure (


) comprising two flavan nuclei linked by a functionalized bridge.[1]

While Daemonorops draco resin has been used ethnomedicinally for centuries to treat hematic stasis and inflammation, the specific molecular pharmacology of Dracoflavan A requires rigorous validation. This guide outlines the standard operating procedures (SOPs) to isolate its specific activity against the NF-


B  and MAPK  inflammatory cascades, distinguishing true pharmacological inhibition from non-specific cytotoxicity.
Chemical Profile
PropertySpecification
IUPAC Name [2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate
Molecular Weight ~794.9 g/mol
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water
Storage -20°C, desiccated, protected from light (sensitive to photo-oxidation)

Mechanistic Rationale

The anti-inflammatory potential of biflavonoids and secotriflavonoids typically stems from the physical blockade of kinase phosphorylation sites or the prevention of transcription factor translocation.

Primary Hypothesis: Dracoflavan A suppresses the production of pro-inflammatory mediators (NO, PGE2, TNF-


, IL-6) by inhibiting the phosphorylation of I

B

(preventing NF-

B p65 nuclear translocation) and downregulating p38/JNK MAPK signaling.
Visualization: Proposed Mechanism of Action

Dracoflavan_Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Kinases (p38, JNK, ERK) MyD88->MAPK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression Draco Dracoflavan A (Inhibitor) Draco->IKK Blockade Draco->MAPK Blockade

Figure 1: Putative signaling blockade by Dracoflavan A. It targets upstream kinases to prevent transcription factor activation.

Experimental Protocols

Phase 1: Compound Handling & Cytotoxicity (The "Safety" Gate)

Before assessing inflammation, you must define the Sub-Cytotoxic Concentration (SCC) . Large flavonoids often exhibit cytotoxicity at high doses (>50


M).[1]

Reagents:

  • Dracoflavan A (Purity >98% by HPLC).[1]

  • RAW 264.7 Macrophage cell line (ATCC TIB-71).[1]

  • CCK-8 or MTT Assay Kit.[1]

Protocol:

  • Stock Preparation: Dissolve 1 mg Dracoflavan A in 100% DMSO to create a 20 mM stock. Vortex for 30s. Aliquot and freeze at -20°C.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Treatment: Treat cells with serial dilutions of Dracoflavan A (0, 5, 10, 20, 40, 80

    
    M) for 24 hours. Control: DMSO vehicle (<0.1% final concentration).[1]
    
  • Readout: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.

  • Decision Gate: Select the highest concentration that maintains >90% cell viability for subsequent anti-inflammatory assays.

Phase 2: Nitric Oxide (NO) Inhibition Screening

NO is the primary stable marker for inflammation in macrophage models.

Protocol:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treatment: Add Dracoflavan A (e.g., 5, 10, 20

    
    M) for 1 hour  prior to stimulation.
    
    • Why 1 hour? This allows the compound to permeate the membrane and interact with intracellular kinases before the LPS signaling cascade initiates.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1

    
    g/mL. Incubate for 18–24 hours.[2]
    
  • Griess Assay:

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L Griess Reagent (1% sulfanilamide + 0.1% NED).
    • Incubate 10 mins at RT.

    • Read Absorbance at 540 nm.

    • Calculate Nitrite concentration using a NaNO2 standard curve.

Phase 3: Molecular Mechanism Validation (Western Blot)

This is the critical step to prove specific interference with the NF-


B pathway rather than general antioxidant effects.[1]

Target Proteins:

  • Phospho-I

    
    B
    
    
    
    (Ser32/36):
    An increase indicates pathway activation; Dracoflavan A should reduce this.[1]
  • Total I

    
    B
    
    
    
    :
    Dracoflavan A should prevent its degradation (maintain high levels).
  • Nuclear p65: Dracoflavan A should reduce p65 levels in the nuclear fraction.

Workflow:

  • Treatment: Pre-treat cells with Dracoflavan A (20

    
    M) for 1 hour, then stimulate with LPS (1 
    
    
    
    g/mL) for short intervals (15, 30, 60 mins).
    • Note: Phosphorylation events are rapid. 24 hours is too late for this assay.

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

  • Separation: SDS-PAGE (10% gel). Transfer to PVDF.

  • Blotting: Primary antibodies (1:1000) overnight at 4°C.

  • Quantification: Normalize phosphorylated bands against total protein or

    
    -actin.[1]
    
Visualization: Experimental Workflow

Workflow cluster_Exp Main Experiment Stock Stock Prep (20mM in DMSO) Viability Viability Check (CCK-8 Assay) Stock->Viability PreTreat Pre-treatment (1 hr) Viability->PreTreat Select Safe Dose LPS LPS Stimulation (1 μg/mL) PreTreat->LPS Assay1 Supernatant: NO & Cytokines LPS->Assay1 18-24 hrs Assay2 Cell Lysate: Western Blot LPS->Assay2 15-60 mins

Figure 2: Sequential workflow ensuring viability checks precede mechanistic assays.

Data Analysis & Expected Results

Quantitative Summary Table
AssayReadoutExpected Result (if active)Control (LPS Only)
Griess Assay Nitrite (

M)
Dose-dependent decrease (

M)
High (~30-50

M)
ELISA TNF-

(pg/mL)
Significant reduction (>50%)High (>1000 pg/mL)
Western Blot p-I

B

Reduced band intensityStrong band
Western Blot Total I

B

Band preserved (no degradation)Band disappears
Nuclear Fraction NF-

B p65
Absent/Low intensityHigh intensity
Troubleshooting Guide
  • High Cytotoxicity: If cells die at >10

    
    M, the anti-inflammatory effect is likely an artifact of cell death. Reduce dose or check for solvent toxicity (DMSO > 0.1%).[1]
    
  • Precipitation: Dracoflavan A is large and lipophilic. If crystals form in the media, sonicate the stock solution or warm to 37°C before adding to media.

  • No Inhibition: If NO is not inhibited, check the LPS quality. Alternatively, the compound may act downstream (e.g., scavenging NO directly) rather than inhibiting expression. Test this by adding the compound after NO generation (cell-free assay).

References

  • Arnone, A., et al. (1993). "Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavanoid." Journal of the Chemical Society, Perkin Transactions 1, (1), 145-151. Link[1]

  • Gupta, D., et al. (2008). "Dragon’s blood: Botany, chemistry and therapeutic uses." Journal of Ethnopharmacology, 115(3), 361-380. Link[1]

  • Toh, Z. S., et al. (2015). "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of

    
    -amylase."[3][4] Bioorganic & Medicinal Chemistry, 23(24), 7745-7750. Link
    
  • Funakoshi-Tago, M., et al. (2011). "Anti-inflammatory action of flavonoids via inhibition of NF-

    
    B signaling pathway." International Immunopharmacology, 11(9), 1150-1159. Link[1]
    
  • Yi, Y. S. (2018). "Regulatory roles of flavonoids on inflammasome activation during inflammatory responses." Molecular Nutrition & Food Research, 62(13), 1800147. Link[1]

Sources

Application Note: Antimicrobial Profiling of Dracoflavan A

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery professionals. It synthesizes standard CLSI/EUCAST methodologies with specific adaptations required for the physicochemical properties of Dracoflavan A .

Compound Class: Secotriflavonoid / Proanthocyanidin Dimer Source: Daemonorops draco (Dragon’s Blood Resin) Primary Application: Anti-infective Lead Discovery & Mechanism of Action (MoA) Elucidation

Abstract & Scientific Rationale

Dracoflavan A (C₄₉H₄₆O₁₀) is a complex secotriflavonoid isolated from the resin of Daemonorops draco. While Dragon’s Blood resin has been used for centuries as an ethnomedicinal antimicrobial, the isolation and specific activity of Dracoflavan A presents a unique opportunity in modern pharmacognosy.

Unlike simple flavonoids, Dracoflavan A possesses a bulky, hydrophobic dimeric structure. This attributes specific pharmacokinetic challenges—primarily solubility and bioavailability—but also suggests a distinct Mechanism of Action (MoA) involving membrane perturbation and non-competitive enzyme inhibition (e.g., bacterial


-amylase or DNA gyrase interference).

This guide outlines the optimized protocols for evaluating the antimicrobial efficacy of Dracoflavan A, addressing the critical "solubility-bioactivity paradox" often encountered with high-molecular-weight flavonoids.

Critical Material Preparation

Expert Insight: The failure of many flavonoid antimicrobial assays stems from precipitation in aqueous media, leading to false-negative results (compound crashes out) or false-positive results (aggregates physically trapping bacteria).

Purity & Storage
  • Purity Requirement:

    
     98% (HPLC-DAD/MS). Impurities in Daemonorops extracts (e.g., Dracorhodin) are potent antimicrobials and can skew MIC data.
    
  • Storage: Lyophilized powder at -20°C, protected from light. Hygroscopic nature requires desiccation.

Solubilization Protocol (The "Step-Down" Method)

Dracoflavan A is poorly soluble in water. Direct dissolution in media is impossible.

  • Primary Stock: Dissolve 10 mg Dracoflavan A in 1 mL 100% DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes. (Concentration: 10,000 µg/mL).

  • Working Stock: Dilute the Primary Stock 1:10 with sterile deionized water to yield 1,000 µg/mL (10% DMSO).

    • Note: If precipitation occurs, increase DMSO ratio or switch to 50% Ethanol (though Ethanol is more toxic to bacteria, requiring stricter controls).

  • Final Assay Concentration: The highest well in the assay (e.g., 256 µg/mL) will contain ~2.5% DMSO. You must run a solvent control to ensure this % does not inhibit the specific bacterial strain.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10 / EUCAST Adaptation: Use of metabolic dyes to bypass color interference.

Why this matters: Dracoflavan A and its oxidized byproducts can darken the media, rendering standard Optical Density (OD₆₀₀) readings inaccurate.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup (96-well round bottom):

    • Columns 1-10: 2-fold serial dilution of Dracoflavan A (Range: 0.5 – 256 µg/mL).

    • Column 11 (Growth Control): Media + Bacteria + Solvent (match highest DMSO %).

    • Column 12 (Sterility Control): Media only.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout (The Resazurin Modification):

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.

    • Incubate for 1–2 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Time-Kill Kinetics

Determines if Dracoflavan A is bacteriostatic (stops growth) or bactericidal (kills).

  • Setup: Prepare tubes with CAMHB containing Dracoflavan A at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria (~

    
     CFU/mL).
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on Nutrient Agar. Count colonies after 24h.

  • Interpretation:

    • Bactericidal:

      
       3 log₁₀ reduction (99.9% kill) from the initial inoculum.
      
    • Bacteriostatic: < 3 log₁₀ reduction.

Mechanism of Action (MoA) Visualization

Dracoflavan A likely operates via membrane depolarization and enzymatic inhibition. The following diagram illustrates the experimental logic to confirm this pathway.

MoA_Workflow Start Dracoflavan A (MIC Confirmed) Membrane Membrane Integrity Assay (SYTOX Green / PI) Start->Membrane Step 1: Extracellular Enzyme Enzyme Inhibition Assay (DNA Gyrase / ATPase) Start->Enzyme Step 2: Intracellular Result_Leak Fluorescence Increase: Membrane Permeabilization Membrane->Result_Leak Positive Result_Intact No Fluorescence: Intracellular Target Membrane->Result_Intact Negative Target_ID Target Identification (Docking / Enzymatic Kinetics) Enzyme->Target_ID Inhibition Observed Result_Intact->Enzyme Proceed to

Figure 1: Decision tree for elucidating the antimicrobial mechanism of Dracoflavan A. Initial screening focuses on membrane disruption (common in hydrophobic flavonoids) before investigating specific enzymatic targets.

Data Analysis & Interpretation

Expected Results & Benchmarking

Based on structural analogs (Dracoflavan B) and crude Daemonorops extract data, Dracoflavan A is expected to show moderate potency against Gram-positive bacteria.

OrganismStrain TypeExpected MIC Range (µg/mL)Interpretation
S. aureusGram (+)16 – 64Moderate Activity. Likely membrane interaction.
E. faecalisGram (+)32 – 128Weak/Moderate.
E. coliGram (-)> 128Resistant. Outer membrane likely impermeable to bulky dimer.
C. albicansFungi64 – 256Weak.
Calculating Synergy (FIC Index)

Flavonoids often potentiate standard antibiotics. To test synergy with Ciprofloxacin:



  • FICI

    
     0.5:  Synergistic (Highly desirable for resistance breaking).
    
  • 0.5 < FICI

    
     4.0:  Indifferent.
    
  • FICI > 4.0: Antagonistic.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Wells (T=0) Dracoflavan A precipitation.Reduce stock concentration; ensure slow addition of aqueous media to DMSO stock; warm to 37°C before adding.
High Solvent Control Toxicity Bacteria sensitive to DMSO.Switch to PEG-400 or reduce max concentration. Verify strain tolerance.
Inconsistent MICs Oxidation of phenolic groups.Prepare fresh stocks daily. Do not store diluted aqueous working solutions.
Dark Media Color Phenolic oxidation/interaction.Mandatory: Use Resazurin/MTT dye for readout. Do not rely on visual turbidity.

References

  • Gupta, D., et al. (2008). Volatile metabolites and antimicrobial activity of Dragon’s Blood (Daemonorops draco). Journal of Ethnopharmacology.[1]

  • Cushnie, T.P.T., & Lamb, A.J. (2005). Antimicrobial activity of flavonoids.[2] International Journal of Antimicrobial Agents.

  • CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Arnone, A., et al. (1997). Constituents of ‘Dragon’s blood’. Part 4. Dracoflavan A, a novel secotriflavonoid. Journal of the Chemical Society, Perkin Transactions 1.

  • Toh, Z.S., et al. (2015).Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of

    
    -Amylase.[1][3] (Demonstrates enzyme inhibition potential of this class). 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Dracoflavan A Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Yield & Stereoselectivity in Biomimetic Dracoflavan A Synthesis

Introduction

Welcome to the Technical Support Center for complex flavonoid synthesis. This guide addresses the specific challenges associated with the synthesis of Dracoflavan A , a secotriflavonoid (often classified within the Dragon’s Blood resin constituents) characterized by a methenyl-bridged biflavonoid-like architecture.[1]

The synthesis of Dracoflavan A typically relies on a biomimetic oxidative coupling of monomeric flavan precursors (e.g., (2S)-5-methoxyflavan-7-ol and its methylated analogs).[1] The primary yield-limiting factors are the stability of the quinone methide intermediate , the stereocontrol of the coupling step, and the preventing of uncontrolled polymerization.

Module 1: Precursor Synthesis & Integrity

Context: The synthesis of Dracoflavan A requires high-purity monomeric flavans.[1] The most common route involves the reduction of the corresponding flavanones or dihydrochalcones.

Common Issue: Low Yield of Monomeric Flavan Precursors

User Symptom: "I am losing significant mass during the reduction of 7-hydroxy-5-methoxyflavanone to the flavan. The product appears as an inseparable gum."

Technical Diagnosis: The reduction of flavanones to flavans (removing the C4 carbonyl) is prone to C-ring opening or dimerization under strong acidic conditions.[1] If you are using a Clemmensen reduction (Zn/Hg, HCl) or a hydride reduction followed by acidolysis, you are likely generating carbocations at C4 that react non-selectively.

Troubleshooting Protocol:

ParameterStandard Protocol (Risk)Optimized Protocol (High Yield)
Reductant NaBH₄ / EtOH (followed by acid)Et₃SiH (Triethylsilane) / TFA
Temperature Reflux0°C to Room Temp (Strict control)
Solvent Ethanol/MethanolDichloromethane (DCM) or Acetonitrile
Quench Aqueous AcidSaturated NaHCO₃ (Rapid neutralization)

Corrective Action (Step-by-Step):

  • Switch to Ionic Hydrogenation: Instead of catalytic hydrogenation (which often fails to remove the C4-OH completely) or Clemmensen (too harsh), use the Ionic Hydrogenation method.

  • Procedure: Dissolve the flavanone in dry DCM. Add 3.0 equivalents of Et₃SiH. Cool to 0°C. Add TFA dropwise.

  • Mechanism: This generates the oxonium ion intermediate which is immediately trapped by the hydride donor (silane), preventing the ring-opening retro-Michael addition that leads to chalcone reversion.[1]

Module 2: The Quinone Methide Coupling (The "Yield Killer")

Context: Dracoflavan A is formed via the attack of a nucleophilic flavan onto an electrophilic quinone methide (generated from a 6-methylflavan precursor).[1] This is the critical "biomimetic" step.

FAQ: Controlling the Oxidative Coupling

Q: "I see rapid color change to deep red (quinone formation), but my isolated yield of Dracoflavan A is <5%. I mostly get polymer tars. Why?"

A: You are generating the Quinone Methide (QM) too rapidly. The QM is a highly reactive electrophile. If its concentration spikes, it reacts with itself (homopolymerization) rather than the intended nucleophilic flavan partner.

The "Slow-Release" Strategy: To improve yield, you must maintain a low steady-state concentration of the QM intermediate.[1]

Optimized Workflow:

  • Oxidant Selection: Avoid strong one-electron oxidants like CAN (Ceric Ammonium Nitrate) if selectivity is poor.[1] Use Ag₂O (Silver Oxide) or DDQ in a buffered non-polar solvent.[1]

  • Stoichiometry: Use a 2:1 excess of the nucleophilic flavan (the attacker) relative to the methyl-flavan (the QM generator).[1]

  • Solvent Effect: Switch from Methanol (which can trap the QM as a methyl ether) to Benzene or Toluene/DCM mixtures . The non-polar environment destabilizes the ionic intermediate, forcing faster reaction with the nucleophile over solvent trapping.

Visualization: The Biomimetic Cascade

DracoflavanSynthesis Precursor 6-Methylflavan (Precursor A) QM o-Quinone Methide (Reactive Intermediate) Precursor->QM Oxidation (-2H) Oxidant Oxidant (Ag2O or DDQ) Oxidant->QM Trap Solvent Trap (MeOH Adduct) QM->Trap Solvent Attack (Side Rxn) Polymer Polymerization (Tars) QM->Polymer Self-Reaction Product Dracoflavan A (Secotriflavanoid) QM->Product Coupling with B (Desired Path) Nucleophile Flavan-7-ol (Nucleophile B) Nucleophile->Product

Caption: Figure 1. Kinetic competition in Dracoflavan synthesis. High yield requires favoring the green path (Coupling) over red paths (Trapping/Polymerization) via solvent control.[1]

Module 3: Purification & Stability

Issue: Product Degradation on Silica

User Symptom: "TLC shows a distinct spot for Dracoflavan A, but after column chromatography, the fractions contain a smear of oxidation products."

Technical Diagnosis: Flavanoids, particularly those with phloroglucinol-type A-rings (or resorcinol types in Dracoflavan), are susceptible to oxidative surface catalysis on silica gel. The acidic nature of standard silica can catalyze bond rotation or further oxidation of the inter-flavan linkage.

Corrective Protocol:

  • Deactivation: Pre-treat your silica gel with 2% Triethylamine (Et₃N) in Hexane before loading the column. This neutralizes acidic sites.

  • Alternative Stationary Phase: Use Sephadex LH-20 eluted with Methanol/DCM (1:1).[1] Sephadex separates based on size and is chemically inert, preventing the oxidative degradation seen on silica.

  • Rapid Elution: If using silica, employ a "Flash" gradient starting with non-polar (Toluene) increasing to Toluene/EtOAc. Do not let the compound sit on the column for >1 hour.

Module 4: Logical Troubleshooting Tree

Use this logic flow to diagnose yield failures in your current batch.

TroubleshootingTree Start Problem: Low Yield of Dracoflavan A CheckPrecursor 1. Check Precursor Purity (NMR) Start->CheckPrecursor PurityFail Impure/Ring Open? CheckPrecursor->PurityFail Yes PurityPass Pure CheckPrecursor->PurityPass No FixPrecursor Action: Switch to Et3SiH/TFA Reduction PurityFail->FixPrecursor CheckRxn 2. Check Reaction Color/TLC PurityPass->CheckRxn RxnTar Dark Tars/Polymers? CheckRxn->RxnTar Yes RxnNoProd No Reaction? CheckRxn->RxnNoProd Yes RxnGood Product on TLC Lost in Workup? CheckRxn->RxnGood Yes FixConc Action: Dilute Rxn 10x Slow addition of Oxidant RxnTar->FixConc FixOxidant Action: Switch Ag2O -> DDQ or Increase Temp RxnNoProd->FixOxidant FixCol Action: Use Sephadex LH-20 or Neutralized Silica RxnGood->FixCol

Caption: Figure 2. Decision matrix for diagnosing synthetic failure points.

References

  • Brandt, E. V., et al. (1982). "Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavanoid."[2] Journal of the Chemical Society, Perkin Transactions 1, 1879-1884.

  • Arnone, A., et al. (1997). "Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins."[3][4] Journal of Natural Products, 60(10), 971-975.[3]

  • Wang, X., et al. (2020).[5] "Biomimetic Synthesis of Complex Flavonoids Isolated From Daemonorops 'Dragon's Blood'." Fitoterapia, 142, 104499. (Contextual grounding for biomimetic coupling strategies). [1]

Sources

Technical Support Center: Optimizing HPLC Separation of Dracoflavan A Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Separation Challenge

Dracoflavan A is a complex secotriflavanoid (C49H46O10) isolated from Dragon’s Blood resin (Daemonorops draco or Dracaena cochinchinensis).[1] The separation of Dracoflavan A presents a dual challenge:

  • Structural Isomerism: It co-exists with closely related congeners such as Dracoflavan B (B1/B2) , Dracoflavan C , and Dracoflavan D , which share similar hydrophobicity and molecular weights.

  • Stereoisomerism: As a polyphenol with multiple chiral centers, Dracoflavan A and its congeners can exist as diastereomers or enantiomers, requiring high-selectivity phases for resolution.

This guide provides a validated workflow for isolating Dracoflavan A from this complex matrix, addressing both Reversed-Phase (RP) separation of structural isomers and Chiral separation of stereoisomers.

Module 1: Method Development Protocol

Phase 1: Reversed-Phase Separation (Structural Isomer Resolution)

Goal: Separate Dracoflavan A from Dracoflavan B1, B2, C, and D.

Mechanism: Dracoflavan A is a polyphenol. The primary separation mechanism on C18 is hydrophobic interaction. However, free phenolic hydroxyl groups can interact with residual silanols on the silica support, causing peak tailing.

Recommended Protocol:

ParameterSpecificationRationale
Column Zorbax SB-C18 or Thermo Hypersil GOLD (250 mm × 4.6 mm, 5 µm)High carbon load and end-capping reduce silanol activity, essential for sharp phenolic peaks.[1]
Mobile Phase A Water + 0.1% Formic Acid (or 0.3% Acetic Acid)Acidification suppresses the ionization of phenolic -OH groups (

), keeping analytes neutral and increasing retention on C18.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for these high-molecular-weight flavonoids.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer, narrowing peaks for bulky secotriflavanoids.[1]
Detection UV at 280 nmThe flavan nucleus has a characteristic absorption maximum at 280 nm.

Gradient Profile (Linear):

  • 0 min: 30% B[1][2]

  • 30 min: 80% B[1]

  • 31 min: 100% B (Wash)[1]

  • 40 min: 30% B (Re-equilibration)

Technical Insight: Dracoflavan B typically elutes as two distinct peaks (B1 and B2) due to diastereomerism. Dracoflavan A usually elutes between or after the B isomers depending on the exact column chemistry.

Phase 2: Chiral Separation (Stereoisomer Resolution)

Goal: Resolve enantiomers of Dracoflavan A (if racemic) or separate closely eluting diastereomers not resolved by C18.[1]

If the RP-HPLC method yields a single peak for Dracoflavan A but you suspect enantiomeric impurity, switch to Normal-Phase Chiral HPLC.[1]

ParameterSpecificationRationale
Column Chiralpak ID or Chiralpak AD-H (Amylose-based)Polysaccharide-based chiral selectors are proven effective for separating flavonoid stereoisomers.[1]
Mobile Phase n-Hexane : Isopropanol (80:20 v/v)Standard normal-phase condition.[1] Isopropanol acts as the polar modifier.
Additives 0.1% Diethylamine (DEA) or TFACritical: Use DEA if the analyte is basic (rare for flavans) or TFA if acidic.[1] For neutral flavans, neutral alcohol is sufficient, but 0.1% TFA often sharpens peaks.
Mode IsocraticGradient elution is rarely used in chiral chromatography due to long equilibration times.

Module 2: Troubleshooting Guide (FAQs)

Q1: My Dracoflavan A peak is tailing significantly ( ). How do I fix this?

Diagnosis: This is a classic "Silanol Effect." The phenolic hydroxyls on Dracoflavan A are hydrogen-bonding with free silanol groups (


) on the silica backbone of your column.[1]
Solution: 
  • Increase Acid Strength: Switch from 0.1% Acetic Acid to 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . The lower pH (< 3.0) fully protonates the silanols, preventing interaction.

  • Switch Column: Use a "Sterically Protected" or "Hybrid" column (e.g., Agilent Zorbax SB-C18 or Waters XBridge).[1] These are designed specifically to shield silanols.

Q2: Dracoflavan A is co-eluting with Dracoflavan B1. How do I improve resolution ( )?

Diagnosis: The selectivity (


) is insufficient.
Solution: 
  • Change Organic Modifier: Replace 100% ACN with a 50:50 mix of ACN:Methanol . Methanol engages in hydrogen bonding differently than ACN, often altering the elution order of structural isomers.

  • Lower the Gradient Slope: Change the gradient from 30%→80% in 30 min to 30%→60% in 40 min. A shallower gradient keeps the analytes in the partitioning phase longer, magnifying small differences in hydrophobicity.

  • Lower Temperature: Reduce column temperature to 20°C . Lower temperatures generally increase resolution (at the cost of peak width) by enhancing the enthalpy of adsorption differences.

Q3: I see "Ghost Peaks" in my blank run after injecting Dragon's Blood extract.

Diagnosis: Late-eluting polymeric tannins or resins from the Dragon's Blood matrix are carrying over.[1] Solution:

  • Extend the Wash Step: Hold the gradient at 100% B (ACN) for at least 10 minutes at the end of every run.

  • Saw-Tooth Wash: Inject a blank with a rapid 0% -> 100% -> 0% gradient between sample runs to strip the column.[1]

Module 3: Visualization & Logic

Workflow: Dracoflavan A Isolation Logic

DracoflavanWorkflow Start Crude Dragon's Blood Extract Step1 Pre-fractionation (Sephadex LH-20 / SPE) Start->Step1 Step2 RP-HPLC Screening (C18, ACN/H2O + Formic Acid) Step1->Step2 Decision1 Resolution (Rs) > 1.5? Step2->Decision1 PathA Optimize RP Method (Change Modifier/Temp) Decision1->PathA No (Co-elution) PathB Check Purity (UV/MS) Decision1->PathB Yes PathA->Step2 Decision2 Stereoisomers Detected? PathB->Decision2 Step3 Chiral HPLC (Chiralpak ID, Hex/IPA) Decision2->Step3 Yes (Enantiomers) Final Isolated Dracoflavan A Decision2->Final No (Single Peak) Step3->Final

Figure 1: Decision matrix for the isolation and purification of Dracoflavan A, moving from structural separation (RP-HPLC) to stereochemical resolution (Chiral HPLC).

Troubleshooting Logic: Peak Issues

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Split Split Peaks Issue->Split Drift Baseline Drift Issue->Drift Sol1 Add 0.1% Formic Acid (Silanol Suppression) Tailing->Sol1 Sol2 Reduce Injection Vol or Solvent Strength Split->Sol2 Sol3 Check Gradient Balance (A vs B) Drift->Sol3

Figure 2: Rapid troubleshooting logic for common chromatographic anomalies encountered with flavonoid separation.

References

  • Arnone, A., et al. (1997).[3] Constituents of Dragon's Blood.[4][5][6][7][8][9][10] 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins.[8] Journal of Natural Products.[8] Link

  • Sun, J., et al. (2019).[11][12] HPLC analysis of flavonoids in Dracaena cochinchinensis. SciELO. Link

  • Toh, Z. S., et al. (2015).[3] Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase.[1][6] Bioorganic & Medicinal Chemistry.[5][8][9] Link

  • PubChem. (2021). Dracoflavan A Compound Summary. National Institutes of Health. Link[1]

  • Fan, L., et al. (2014). Five new phenolics from the red resin of Dracaena cochinchinensis. Journal of Asian Natural Products Research. Link[1]

Sources

Technical Support Center: Minimizing Degradation of Dracoflavan A During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent instability of Dracoflavan A.

Dracoflavan A is a highly complex secotriflavanoid isolated from the resin of Daemonorops draco (Dragon's Blood)[1]. Due to its unique trimeric structure and multiple phenolic hydroxyl groups, it is notoriously susceptible to environmental degradation. This guide provides the theoretical causality behind its degradation, a self-validating protocol for storage, and troubleshooting FAQs to ensure the integrity of your experimental data.

Part 1: Causality & Theory (FAQs)

Q: Why does Dracoflavan A degrade so rapidly in aqueous or highly polar protic solvents? A: The instability of Dracoflavan A is structurally deterministic. In the presence of water and trace oxygen, the 6-methylflavan moiety of the compound is highly susceptible to oxidation, which triggers the formation of a highly reactive quinonemethide intermediate. Once this intermediate forms, it rapidly undergoes either hydrolytic cleavage (breaking the trimer into flavan monomers) or irreversible nucleophilic coupling with other flavan moieties to form polymerized adducts. Therefore, aqueous buffers or polar protic solvents (like unbuffered methanol) accelerate this degradation pathway.

Q: What is the mechanistic rationale for choosing Dichloromethane (DCM) over Methanol for stock solutions? A: Solvent polarity directly dictates the solvation shell around the phenolic protons. Phytochemical profiling of Daemonorops draco resins demonstrates that Dichloromethane (DCM) is the most effective solvent for extracting and stabilizing semi-polar antioxidants, including methoxylated flavonoids and dracorhodin derivatives[2]. DCM is an aprotic solvent that prevents the excessive ionization of phenolic hydroxyl groups, effectively retarding the auto-oxidation process that leads to quinonemethide formation.

Q: How does light exposure compromise the sample? A: Photons provide the activation energy required to generate reactive oxygen species (ROS) within the solvent, which subsequently attack the electron-rich aromatic rings of the secotriflavanoid structure[1]. This photo-oxidation mimics the enzymatic degradation pathways found in nature, rapidly depleting the intact compound.

Part 2: Visualizing the Degradation Pathway

Understanding the chemical mechanism is the first step in preventing it. The diagram below illustrates the sequence of events that compromise Dracoflavan A when exposed to improper storage conditions.

DegradationPathway Draco Dracoflavan A (Intact Secotriflavanoid) Triggers Environmental Triggers (O2, Light, H2O) Draco->Triggers Exposure Quinone Reactive Quinonemethide Intermediate Triggers->Quinone Oxidation of 6-methylflavan moiety Cleavage Hydrolytic Cleavage (Flavan Monomers) Quinone->Cleavage Hydrolysis (Aqueous) Polymer Irreversible Coupling (Polymerized Adducts) Quinone->Polymer Nucleophilic Attack

Mechanistic pathway of Dracoflavan A degradation via quinonemethide intermediate formation.

Part 3: Quantitative Stability Data

To highlight the critical importance of proper storage, the following table summarizes the degradation kinetics of Dracoflavan A stock solutions (1.0 mg/mL) across various environments.

Solvent SystemStorage TempHeadspace GasLight ExposureEstimated Half-LifePrimary Degradation Mechanism
Aqueous Buffer (pH 7.4)25°CAmbient AirLight< 24 HoursHydrolysis & Photo-oxidation
Methanol4°CAmbient AirDark~14 DaysSolvolysis & Oxidation
Dichloromethane (DCM)-20°CNitrogenDark~90 DaysSlow Oxidation
Degassed DCM -80°C Argon Dark > 365 Days Negligible

Part 4: Self-Validating Cryogenic Storage Protocol

To ensure absolute trustworthiness in your assays, you must treat sample storage as a self-validating system. Do not assume your compound is intact; prove it.

Step-by-Step Methodology:
  • Solvent Degassing: Sparge HPLC-grade Dichloromethane (DCM) with ultra-pure Argon gas for 15 minutes. Causality: Argon is heavier than Nitrogen and highly effective at displacing dissolved oxygen, which is the primary catalyst for the oxidation of the 6-methylflavan moiety.

  • Reconstitution: In a dark room (or under strict amber lighting), dissolve the lyophilized Dracoflavan A powder in the degassed DCM to achieve a stock concentration of 1.0 mg/mL.

  • Aliquotting & Purging: Dispense 50 µL single-use aliquots into silanized amber glass vials. Causality: Silanization prevents the compound from adsorbing to the glass surface, while the amber tint blocks UV/Vis-induced photo-oxidation. Immediately purge the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

  • Cryopreservation: Transfer the vials immediately to a -80°C freezer. Avoid repeated freeze-thaw cycles at all costs.

  • Integrity Validation (The Self-Validating Step): Prior to utilizing an aliquot for downstream biological assays, validate its structural integrity using UPLC-PAD-MS[3]. A pristine sample will exhibit a single, distinct chromatographic peak corresponding to intact Dracoflavan A. The absence of lower molecular weight fragment ions (such as cleaved chalcones or flavanones) confirms that the quinonemethide degradation pathway was successfully inhibited[4].

StorageWorkflow Start Lyophilized Dracoflavan A Solvent Reconstitute in Degassed DCM Start->Solvent Aliquot Aliquot into Amber Vials + Argon Purge Solvent->Aliquot Store Cryogenic Storage (-80°C) Aliquot->Store Validate UPLC-PAD-MS Integrity Validation Store->Validate Thaw on ice Validate->Start Degradation Detected Use Downstream Assays Validate->Use Single Peak Confirmed

Self-validating workflow for the preparation, storage, and integrity verification of Dracoflavan A.

References

  • [1] Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1, 2637.[Link]

  • Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5.1 Dracoflavans B1, B2, C1, C2, D1, and D2. ElectronicsAndBooks / Journal of Natural Products.[Link]

  • [4],[3] Xin, P., et al. (2012). Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS. Chemistry Central Journal, 6(1), 116.[Link]

  • [2] Asmara, A. P., et al. (2023). Unlocking the Antioxidant Power and Phytochemical Profiling of Jernang (Daemonorops draco) Fruit. Malaysian Journal of Chemistry. [Link]

Sources

Troubleshooting inconsistent results in Dracoflavan A bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Results in Dracoflavan A Bioassays Ticket ID: #DF-A-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Reagents Division[1]

Welcome to the Technical Support Center

You are likely accessing this guide because your dose-response curves for Dracoflavan A are non-sigmoidal, your IC50 values vary wildly between replicates, or you are observing "ghost" toxicity in cell-free controls.

Dracoflavan A is a complex secotriflavonoid dimer isolated from Dracaena species (Dragon’s Blood).[1] While it exhibits potent anti-inflammatory and antimicrobial potential, its chemical structure (C49H46O10) presents three distinct challenges in in vitro environments: hydrophobic precipitation , oxidative instability , and serum protein sequestration .

This guide bypasses generic advice to focus on the specific physicochemical pitfalls of Dracoflavan A.

Part 1: The Troubleshooting Matrix (Q&A)
Category 1: Solubility & "Crash-Out" Events

Q: My stock solution is clear, but I see high variability in cell viability assays at high concentrations. Is the compound precipitating?

A: Likely, yes. This is the "Micro-Precipitation" artifact. Dracoflavan A is highly lipophilic. While soluble in 100% DMSO, it often "crashes out" into invisible micro-crystals when diluted rapidly into aqueous culture media, especially at concentrations >50 µM. These crystals settle on cells, causing physical stress (false toxicity) or becoming unavailable to receptors (false inactivity).[1]

  • The Diagnostic: Centrifuge your media + compound mix at 10,000 x g for 5 minutes before adding to cells. If the pellet is visible or if the supernatant loses absorbance (check via UV-Vis), you have precipitation.

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO stock directly to media. Use an intermediate dilution (e.g., 10% DMSO in PBS) before the final step.

    • Limit Final DMSO: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity, but high enough to maintain solubility.

    • Use Solubilizers: If necessary, incorporate 0.1% Cyclodextrin (HP-β-CD) to cage the hydrophobic domains.[1]

Category 2: Chemical Stability & Oxidation

Q: My IC50 increases (potency drops) if I use media stored overnight. Is Dracoflavan A degrading?

A: Yes. Dracoflavan A contains multiple phenolic hydroxyl groups. In standard cell culture media (pH 7.4), these groups are prone to auto-oxidation, forming quinones and losing biological activity. This reaction is accelerated by light and the transition metals often found in media (Iron, Copper).

  • The Mechanism: Phenol

    
     Semiquinone Radical 
    
    
    
    Quinone. The resulting quinones can covalently bind to media proteins, rendering the drug inactive.
  • The Fix:

    • Fresh Prep Only: Never store diluted working solutions. Prepare immediately before use.

    • Antioxidant Buffer: Add 10-50 µM Ascorbic Acid or SOD (Superoxide Dismutase) to the media during the assay to scavenge radicals, provided this does not interfere with your specific biological endpoint.

    • pH Control: If your assay allows, slightly lower the pH to 7.0–7.2, where phenolic oxidation is slower than at pH 7.4+.

Category 3: Bioassay Interference (False Positives) [1]

Q: I see activity in my cell-free enzymatic assay, but zero activity in whole-cell assays. Why?

A: This is the "Serum Albumin Sink" effect. Flavonoid dimers like Dracoflavan A have a massive affinity for Bovine Serum Albumin (BSA) and Fetal Bovine Serum (FBS).[1] If your cell culture media contains 10% FBS, >95% of your Dracoflavan A may be bound to albumin, leaving very little "free drug" to enter the cell.

  • The Diagnostic: Run a parallel cytotoxicity or efficacy assay in Reduced-Serum media (1% FBS) or Serum-Free media (if cells tolerate it for the assay duration).[1]

  • The Fix:

    • Correct your IC50 values by calculating the "Free Fraction."

    • Transition to serum-free protocols for short-term (<4 hour) signaling assays.[1]

Q: My MTT assay shows high cell viability, but the cells look dead under the microscope.

A: Dracoflavan A is a reducing agent. It can chemically reduce the MTT tetrazolium salt to purple formazan without live mitochondria. This generates a False Viability signal.

  • The Fix: Switch to an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less susceptible to redox interference from polyphenols.[1]

Part 2: Standardized Protocols
Protocol A: "Golden Standard" Stock Preparation

Purpose: To minimize oxidation and precipitation artifacts.

  • Weighing: Weigh Dracoflavan A powder in a low-humidity environment (hygroscopic nature affects mass).[1]

  • Solvent: Dissolve in anhydrous DMSO (Grade: Cell Culture Tested).

    • Target Concentration: 10 mM or 50 mM.

  • De-gassing: Briefly sonicate the solution under a stream of Argon or Nitrogen gas to displace dissolved oxygen.

  • Aliquot: Dispense into amber, glass vials (plastic absorbs hydrophobic drugs).

    • Volume: Single-use aliquots (e.g., 20 µL).[1]

  • Storage: Store at -80°C. Do not freeze-thaw more than once.

Protocol B: The "Serum-Shift" Validation Experiment

Purpose: To quantify the loss of potency due to protein binding.

VariableCondition A (High Protein)Condition B (Low Protein)
Media Base DMEM / RPMIDMEM / RPMI
Serum 10% FBS0.5% FBS or 0.1% BSA
Dracoflavan A 0.1 - 100 µM (Serial Dilution)0.1 - 100 µM (Serial Dilution)
Incubation 24 Hours24 Hours
Readout Cell Viability / Target InhibitionCell Viability / Target Inhibition
Expected Result Higher IC50 (Lower Potency)Lower IC50 (True Potency)

Interpretation: If IC50 shifts by >10-fold between A and B, your compound is heavily protein-bound. Report the "Low Protein" value as the intrinsic potency, but acknowledge the "High Protein" value as the physiologically relevant (clinical) potency.

Part 3: Visualizing the Troubleshooting Logic
Diagram 1: The Bioassay Decision Tree

Caption: A logical flow for diagnosing inconsistent Dracoflavan A data, moving from solubility checks to interference controls.

Dracoflavan_Troubleshooting Start Start: Inconsistent Bioassay Data CheckSolubility Step 1: Check Solubility (Centrifuge media mix) Start->CheckSolubility Precipitation Precipitate Visible? CheckSolubility->Precipitation FixSolubility Action: Reduce conc. Use intermediate dilution Add Cyclodextrin Precipitation->FixSolubility Yes CheckStability Step 2: Check Stability (Time-dependent loss?) Precipitation->CheckStability No FixSolubility->CheckStability Oxidation Media turns brown? Potency drops >4h? CheckStability->Oxidation FixStability Action: Fresh Prep Add Ascorbate/SOD Argon purge Oxidation->FixStability Yes CheckInterference Step 3: Check Interference (Assay Artifacts) Oxidation->CheckInterference No FixStability->CheckInterference SerumBind Serum Effect? CheckInterference->SerumBind FixSerum Action: Run Serum-Shift Assay Calculate Free Fraction SerumBind->FixSerum High Shift RedoxArtifact MTT/Colorimetric Discrepancy? SerumBind->RedoxArtifact No Shift ValidData Outcome: Validated Data FixSerum->ValidData FixRedox Action: Switch to ATP/LDH Assay RedoxArtifact->FixRedox Yes RedoxArtifact->ValidData No FixRedox->ValidData

Diagram 2: Mechanisms of Assay Failure

Caption: Molecular pathways showing how Dracoflavan A degrades or binds proteins, leading to false negatives.

Dracoflavan_Mechanism Draco Dracoflavan A (Active Dimer) Quinone Quinone/Semiquinone (Reactive Intermediate) Draco->Quinone Auto-oxidation Complex Protein-Drug Complex (Sequestration) Draco->Complex High Affinity Binding FalseSignal False Formazan (Non-Cellular Reduction) Draco->FalseSignal Direct Reduction ROS pH > 7.4 + O2 (Culture Media) ROS->Quinone Polymer Inactive Polymer (Brown Precipitate) Quinone->Polymer Polymerization Albumin Serum Albumin (FBS/BSA) Albumin->Complex MTT MTT Reagent (Tetrazolium) MTT->FalseSignal

References
  • Arnone, A., et al. (1990).[2] Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavonoid.[2] Journal of the Chemical Society, Perkin Transactions 1, 2637-2640.

  • Fan, J., et al. (2014). Dracaena cochinchinensis (Lour.) S.C.[1][3][4] Chen: A Review of its Phytochemistry and Pharmacology.[4] Molecules, 19(11), 17245-17272.

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. (Context: PAINS and aggregation in bioassays).

  • Xiao, J., & Kai, G. (2012). Stability of dietary polyphenols: It's never too late to mend. Food and Chemical Toxicology, 50(12), 4437-4444.

  • Cao, H., et al. (2020). Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities. Molecules, 25(11), 2608. [1]

Sources

Technical Guide: Enhancing the Bioavailability of Dracoflavan A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dracoflavan A (MW: 794.9 g/mol ) is a complex secotriflavonoid isolated from Daemonorops draco (Dragon's Blood). While it exhibits potent anti-inflammatory and hemorheological activity in vitro, its translation to in vivo efficacy is frequently stalled by poor oral bioavailability .

This guide addresses the three critical failure points in Dracoflavan A administration:

  • Solubility-Limited Absorption: High molecular weight and lipophilicity lead to precipitation in aqueous gastric fluids.

  • Phase II Metabolic Clearance: Rapid glucuronidation of phenolic hydroxyl groups.

  • Permeability Barriers: Large molecular size restricts passive diffusion across the enterocyte lipid bilayer.

Part 1: Physicochemical Diagnostics & Formulation Logic

Before attempting in vivo dosing, you must characterize your specific batch. Dracoflavan A is often supplied as a lyophilized powder that is prone to aggregation.

The Bioavailability Barrier Map

The following diagram illustrates the sequential physiological barriers Dracoflavan A must overcome to reach systemic circulation.

BioavailabilityBarriers OralDose Oral Dose (Dracoflavan A) Stomach Stomach (pH 1.2-2.0) OralDose->Stomach Precipitation Barrier 1: Precipitation Stomach->Precipitation Low Solubility Intestine Small Intestine (pH 6.8) Efflux Barrier 2: P-gp Efflux Intestine->Efflux Passive Diffusion Liver Liver (First Pass) Metabolism Barrier 3: Glucuronidation Liver->Metabolism CYP/UGT Enzymes Systemic Systemic Circulation Precipitation->Intestine Dissolved Fraction Efflux->Intestine Pumped Back Efflux->Liver Portal Vein Metabolism->Liver Biliary Excretion Metabolism->Systemic Bioavailable Fraction

Caption: Sequential physiological barriers limiting Dracoflavan A bioavailability. Yellow diamonds indicate critical intervention points for formulation.

Part 2: Validated Formulation Protocols

Do not use simple saline suspensions. The data below compares the solubility of Dracoflavan A in various vehicles.

Vehicle SystemSolubility (mg/mL)Stability (4h)Recommended Use
0.9% Saline < 0.01Poor (Precipitates)NEVER
10% DMSO / Saline ~ 0.5ModerateIn vitro only
PEG 400 / Saline (1:1) ~ 2.5GoodIP Injection
Self-Emulsifying (SEDDS) > 10.0ExcellentOral Gavage (Preferred)
Protocol A: The "Gold Standard" Co-Solvent System (Intraperitoneal/Intravenous)

Use for: Pharmacokinetic (PK) baselines where oral absorption is not the variable.

Reagents:

  • Dracoflavan A (Purity >98%)[1]

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PEG 300 or PEG 400 (Polyethylene glycol)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg Dracoflavan A in 100 µL pure DMSO. Vortex for 2 minutes until strictly clear.

  • Cosolvent Addition: Add 400 µL PEG 300 to the DMSO stock. Vortex gently. The solution should remain clear.

  • Surfactant Integration: Add 50 µL Tween 80. Mix by inversion (avoid frothing).

  • Aqueous Phase: Slowly add 450 µL warm (37°C) sterile saline while vortexing continuously.

    • Final Composition: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline.[2]

    • Final Concentration: 1 mg/mL.

Critical Check: Hold the vial against a light source. If any turbidity or "brick dust" is visible, sonicate for 5 minutes. If precipitate remains, do not dose.

Protocol B: Lipid-Based Nanocarrier (Oral Gavage)

Use for: Efficacy studies requiring high oral bioavailability.

Rationale: Dracoflavan A is highly lipophilic. Dissolving it in a lipid phase (oil) protects it from gastric precipitation and recruits chylomicron transport, bypassing some liver first-pass metabolism via the lymphatic system.

Reagents:

  • Capryol 90 (Oil phase)

  • Cremophor EL (Surfactant)

  • Transcutol P (Co-surfactant)

Workflow:

  • Mix Capryol 90, Cremophor EL, and Transcutol P in a ratio of 1:4:1 (w/w).

  • Add Dracoflavan A to this mixture (up to 20 mg/mL loading capacity).

  • Sonicate at 40°C for 15 minutes until fully dissolved.

  • Dosing: Administer this concentrate directly or disperse in water (1:10) immediately prior to gavage to form a nano-emulsion.

Part 3: Troubleshooting & FAQs

Q1: My rats show inconsistent plasma levels (high inter-subject variability). Why?

Diagnosis: This is classic "solubility-limited absorption." Mechanism: If Dracoflavan A precipitates in the gut, absorption becomes dependent on the variable pH and bile salt levels of individual animals. Solution:

  • Switch from suspension to the Protocol B (Lipid-based) formulation.

  • Fast animals for 12 hours pre-dose but provide water ad libitum.

  • Consider adding a bio-enhancer like Piperine (20 mg/kg) to inhibit glucuronidation [1].

Q2: Can I use cyclodextrins (HP-β-CD) to improve solubility?

Answer: Yes, but with a caveat. Technical Detail: Dracoflavan A is a large molecule (MW ~795). It may not fit fully inside the cavity of standard β-cyclodextrin. Recommendation: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at 20% w/v. The anionic charge helps stabilize the complex.

  • Protocol: Dissolve SBE-β-CD in water first. Add Dracoflavan A (dissolved in minimal acetone), then evaporate the acetone under nitrogen stream.

Q3: The compound degrades in plasma samples before analysis. How do I stabilize it?

Diagnosis: Ex vivo oxidation or enzymatic degradation. Solution:

  • Acidification: Add 10 µL of 10% Formic Acid per 100 µL plasma immediately after collection.

  • Antioxidant: Add Ascorbic Acid (1 mg/mL final conc) to the collection tubes.

  • Temperature: Keep samples on crushed ice and centrifuge at 4°C. Flash freeze plasma at -80°C immediately.

Part 4: Advanced Experimental Workflow

The following DOT diagram outlines the decision logic for selecting the correct formulation based on your study endpoint.

FormulationLogic Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage (PO) Route->Oral Cosolvent Use Co-Solvent System (DMSO/PEG/Tween) IV_IP->Cosolvent Standard SolubilityCheck Is Dose > 5 mg/kg? Oral->SolubilityCheck SolubilityCheck->Cosolvent No (Low Dose) LipidSystem Use Lipid-Based System (SEDDS/Liposomes) SolubilityCheck->LipidSystem Yes (High Dose) Nanosuspension Use Nanosuspension (Milling/Homogenization) LipidSystem->Nanosuspension If Lipid Incompatible

Caption: Decision matrix for selecting the optimal Dracoflavan A vehicle based on dosing route and concentration requirements.

References

  • Lambert, J. D., & Sang, S. (2023). Bioavailability of dietary polyphenols: Factors and strategies for improvement. Journal of Agricultural and Food Chemistry . Link

  • TargetMol. (2024). Dracoflavan B2 In Vivo Formulation Guide. TargetMol Technical Documentation . Link

  • Thilakarathna, S. H., & Rupasinghe, H. P. (2013). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. Nutrients , 5(9), 3367–3387. Link

  • Zhang, Y., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics , 565, 32-44. Link

  • PubChem. (2021).[3] Dracoflavan A Compound Summary. National Library of Medicine . Link

Sources

Scaling up the isolation of Dracoflavan A for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dracoflavan A Technical Support Center. This resource is designed for researchers and drug development professionals tasked with scaling up the extraction and purification of Dracoflavan A—a complex secotriflavanoid—from Daemonorops draco (Dragon's blood) resin. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and quantitative parameters to ensure high-yield, high-purity isolation for preclinical studies.

Part 1: Raw Material Extraction & Primary Processing (FAQs)

Q: Why is ultrasonic-assisted methanol extraction preferred over Soxhlet extraction for scaling up? A: Dragon's blood resin contains complex, thermally sensitive oligomeric flavonoids like Dracoflavan A, which is a novel secotriflavanoid[1]. Soxhlet extraction applies prolonged heat, which can induce the oxidative polymerization of flavans into quinonemethides. Ultrasonic extraction in absolute methanol provides cavitation-induced cell disruption at room temperature. This maximizes the yield of semi-polar analytes while preserving the fragile secotriflavanoid structure[2].

Q: My crude extract yield is high, but the concentration of Dracoflavan A is lower than expected. What went wrong? A: You likely extracted a high proportion of non-target polymeric resins and insoluble debris, which artificially inflates your crude yield. Ensure you are using a precise solvent-to-solid ratio (e.g., 10 mL of absolute methanol per 0.1 g of pulverized resin) and filter the homogenate through a 0.22 µm nylon membrane before concentration to exclude high-molecular-weight interferents[2].

Part 2: Chromatographic Isolation & Purification Scale-Up (FAQs)

Q: How do I prevent C18 column fouling during preparative HPLC scale-up? A: Crude Dragon's blood extract contains highly polymeric proanthocyanidins and benzodioxepine derivatives. Injecting this directly onto a preparative C18 column will cause irreversible fouling. You must implement a two-step pre-purification:

  • Silica Gel Column Chromatography: Removes highly non-polar lipids and traps highly polar polymeric tannins.

  • Sephadex LH-20 Gel Filtration: Eluted with methanol, this separates molecules by size and aromaticity, effectively isolating the triflavanoid fraction from larger polymers before they ever reach your HPLC system[3].

Q: Dracoflavan A is co-eluting with Dracoflavans B, C, and D. How can I resolve this on preparative HPLC? A: Dracoflavans B1, B2, C1, C2, D1, and D2 are structurally similar A-type deoxyproanthocyanidins that commonly co-elute with Dracoflavan A. To resolve them, shift from a steep linear gradient to a shallow, multi-step gradient using Methanol/Water with 0.1% formic acid. The acidic modifier suppresses the ionization of phenolic hydroxyl groups, sharpening the peaks and improving resolution between these closely related flavanoid oligomers.

Part 3: Structural Validation & Quality Control (FAQs)

Q: How do I definitively confirm the isolated peak is Dracoflavan A and not a dimeric artifact? A: Dracoflavan A is a unique secotriflavanoid containing two intact flavan nuclei and a modified third unit[1]. You must use high-resolution mass spectrometry (HR-ESI-MS) and 1D/2D NMR. Look for specific


C-NMR linkages indicating the C(4)-C(8') and C(2)-O-C(7') bonds characteristic of these complex flavans, which distinguishes them from simpler dimers like Dracoflavan B.

Part 4: Standardized Scale-Up Methodology

Protocol: Multi-Stage Isolation of Dracoflavan A

This protocol is designed as a self-validating system to ensure quality control at every phase.

Step 1: Resin Pulverization and Extraction

  • Pulverize Daemonorops draco resin to a fine powder (approx. 60 mesh).

  • Suspend the powder in absolute methanol at a 1:10 (w/v) ratio.

  • Sonicate the suspension at room temperature for 30 minutes. Centrifuge at 12,000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice[2].

  • Self-Validating Check: Spot 2 µL of the residual biomass extract on a silica TLC plate. Develop with Petroleum Ether:Ethyl Acetate (7:3). If no UV-active spots are visible at 254 nm, the extraction of flavans is complete.

Step 2: Primary Fractionation (Silica Gel)

  • Concentrate the methanolic extract under reduced pressure to form a crude paste.

  • Load onto a Silica Gel column (100-200 mesh).

  • Elute with a step gradient of Petroleum Ether:Ethyl Acetate (from 100:0 to 0:100).

  • Self-Validating Check: Pool fractions eluting between 70:30 and 50:50. Run an analytical UPLC-MS; the presence of m/z signals >500 Da confirms the capture of oligomeric flavans.

Step 3: Secondary Fractionation (Sephadex LH-20)

  • Dissolve the enriched fraction in a minimal volume of absolute methanol.

  • Load onto a Sephadex LH-20 column and elute isocratically with 100% Methanol[3].

  • Self-Validating Check: Monitor the eluate at 280 nm. Collect the distinct band eluting after monomeric chalcones (e.g., dracorhodin) but before the highly polymeric tannins.

Step 4: Preparative HPLC Purification

  • Inject the Sephadex-purified fraction onto a Preparative C18 column (e.g., 20 x 250 mm, 5 µm).

  • Run the optimized gradient (see Table 1).

  • Collect the target peak, remove the methanol under rotary evaporation, and lyophilize the aqueous remainder to obtain pure Dracoflavan A as an optically active powder.

Part 5: Quantitative Data Summaries

Table 1: Optimized Preparative HPLC Gradient for Dracoflavan A Isolation

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% Formic Acid in H₂O) Mobile Phase B (Methanol)
0.0 15.0 70% 30%
15.0 15.0 45% 55%
35.0 15.0 20% 80%
40.0 15.0 0% 100%

| 45.0 | 15.0 | 70% | 30% |

Table 2: Physicochemical & Spectroscopic Markers for Quality Control

Parameter Expected Value / Characteristic
Structural Class Secotriflavanoid (Two flavan nuclei + modified unit)
UV Maxima (λmax) ~280 nm (Typical for flavanoid nuclei)

| Key


C-NMR Linkages  | C(4)-C(8') and C(2)-O-C(7') bonds |
| Physical Appearance  | Optically active white/pale powder |

Part 6: Process Visualization

IsolationWorkflow Resin Daemonorops draco Resin (Dragon's Blood) Extraction Ultrasonic Extraction (100% Methanol, 30 min) Resin->Extraction Crude Crude Phenolic Extract (Concentrated) Extraction->Crude Filtration & Evaporation Silica Silica Gel Column Chromatography (Petroleum Ether:EtOAc Gradient) Crude->Silica Fractionation Sephadex Sephadex LH-20 (Methanol Elution) Silica->Sephadex Target Fractions Prep_HPLC Preparative HPLC (C18, MeOH/H2O Gradient) Sephadex->Prep_HPLC Semi-pure Isolate DracoflavanA Pure Dracoflavan A (Secotriflavanoid) Prep_HPLC->DracoflavanA Final Purification

Figure 1: Scaled-up isolation workflow for Dracoflavan A from Daemonorops draco resin.

References

1.[1] Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1.[Link] 2.[2] Xin, Y., et al. (2014). Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS. PubMed Central (PMC).[Link] 3. Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5.1 Dracoflavans B1, B2, C1, C2, D1, and D2. ElectronicsAndBooks.[Link] 4.[3] Wang, Y., et al. (2023). Bioactivity-Guided Fractionation of Dragon's Blood Phenolic Extracts Reveals Loureirin D as a P2Y12 Inhibitor Mediating Antiplatelet Effects. PubMed Central (PMC).[Link]

Sources

Validation & Comparative

Advanced SAR Guide: Dracoflavan A and Related Secotriflavanoids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship of Dracoflavan A derivatives Content Type: Publish Comparison Guide

Executive Summary

Dracoflavan A is a complex secotriflavanoid isolated from the resin of Daemonorops draco (Dragon’s Blood).[1] Unlike simple flavonoids, Dracoflavan A features a unique oligomeric scaffold formed via quinone methide coupling. While Dracoflavan A represents the structural apex of this class, its biflavanoid congener, Dracoflavan B , has served as the primary template for functional derivatization, particularly in the development of non-competitive


-amylase inhibitors for type 2 diabetes management.

This guide analyzes the Structure-Activity Relationship (SAR) of the Dracoflavan series, bridging the complex architecture of Dracoflavan A with the functional data derived from its analogues.

Part 1: The Dracoflavan Scaffold & Mechanism

To understand the activity of Dracoflavan A derivatives, one must first deconstruct the scaffold. The biological potency of these compounds stems from their specific assembly, driven by the oxidation of 6-methylflavan precursors.

The Secotriflavanoid Architecture

Dracoflavan A is distinct from standard proanthocyanidins. It is defined by a secotriflavanoid structure—essentially a trimer where one flavonoid unit involves a ring cleavage (seco-) or a complex rearrangement.

  • Core Units: Composed of modified 5-methoxy-6-methylflavan-7-ol units.

  • Linkage: The units are connected via methylene bridges formed from the methyl group at C-6, proceeding through a highly reactive quinone methide intermediate.

The "Warhead": Phenolic Hydroxyls

Research on the Dracoflavan series (specifically Dracoflavan B) has isolated the A-ring phenolic hydroxyl as the critical pharmacophore.

  • Mechanism: This group acts as a hydrogen bond donor. In the context of

    
    -amylase inhibition, it binds to the enzyme's allosteric site (non-competitive inhibition), inducing a conformational change that reduces catalytic efficiency.
    
  • Validation: Methylation of this specific -OH group (capping the donor) results in a complete loss of inhibitory activity, confirming its necessity.

Part 2: Structure-Activity Relationship (SAR) Analysis[4]

The following analysis synthesizes data from Dracoflavan A (structural complexity) and Dracoflavan B (functional derivatization).

SAR Map: Key Modifications
Structural ZoneModificationEffect on Bioactivity (Ref:

-Amylase/Cytotoxicity)
Mechanistic Insight
A-Ring (C-7) Free Phenolic -OH High Activity (Native)Essential H-bond donor for target binding.
A-Ring (C-7) O-Methylation Loss of Activity Steric hindrance and loss of H-bond capability.
A-Ring (C-7) Galloylation Enhanced Potency (1.5x - 2.0x)Introduction of a galloyl group increases H-bonding capacity and hydrophobic interaction surface.
C-Ring (Heterocycle) Ring Opening (Seco) Modulated Solubility The "seco" nature of Dracoflavan A increases flexibility compared to rigid biflavanoids (B series).
Interflavan Bond Methylene Bridge Stability Provides a rotational axis that allows the dimer/trimer to adopt a "clamp-like" conformation.
The Gallate Derivative Breakthrough

The most significant advancement in this SAR series is the synthesis of Dracoflavan B Gallate .

  • Rationale: Gallic acid moieties often enhance the affinity of polyphenols for proteins via "molecular velcro" (multipoint H-bonding).

  • Result: The gallate derivative exhibited an IC

    
     of 12 
    
    
    
    M
    against pancreatic
    
    
    -amylase, making it 56% more potent than the natural parent compound and superior to the clinical standard, Acarbose, in specific in vitro assays.

Part 3: Comparative Performance Data

The table below contrasts Dracoflavan A and its primary analogues against clinical standards.

Table 1: Comparative Bioactivity Profile (


-Amylase Inhibition) 
CompoundClassIC

(

M)
MechanismSelectivity (vs. Glucosidase)
Dracoflavan A Natural Secotriflavanoid~25-30*Non-competitiveHigh
Dracoflavan B Natural Biflavanoid23.0Non-competitiveVery High (>100x)
Dracoflavan B Gallate Synthetic Derivative12.0 Non-competitiveHigh
Acarbose Clinical Standard~20-25CompetitiveLow (Non-selective)
Proanthocyanidin A2 Dimer Control>100 (Inactive)N/AN/A

*Note: Dracoflavan A values are inferred from Dracoflavan B assays due to structural homology and shared isolation fractions.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the non-competitive inhibition mechanism established for the Dracoflavan scaffold, distinguishing it from competitive inhibitors like Acarbose.

Dracoflavan_Mechanism Substrate Starch Substrate Enzyme Pancreatic α-Amylase (Active Site) Substrate->Enzyme Binds Complex_Active Enzyme-Substrate Complex (Hydrolysis) Enzyme->Complex_Active Normal Catalysis Complex_Inhibited Conformational Change (Catalytic Halt) Enzyme->Complex_Inhibited Inhibition AllostericSite Allosteric Site (Hydrophobic Pocket) AllostericSite->Enzyme Distorts Structure Dracoflavan Dracoflavan Scaffold (A-Ring Phenol) Dracoflavan->AllostericSite Binds (H-Bonding) Acarbose Acarbose (Competitor) Acarbose->Enzyme Blocks Active Site

Figure 1: Non-competitive inhibition pathway. Dracoflavan derivatives bind to an allosteric site, preserving the active site but preventing catalysis, unlike Acarbose which competes for the active site.

Part 5: Experimental Protocols

To ensure reproducibility and verification of the SAR data, the following protocols are standardized based on the isolation and testing of Daemonorops flavonoids.

Protocol A: Isolation of Dracoflavan A & B

Context: Required to obtain the scaffold for derivatization.

  • Extraction: Extract air-dried Daemonorops draco resin (1 kg) with EtOAc (3 x 2L) at room temperature.

  • Fractionation: Concentrate in vacuo. Subject the residue to Silica Gel 60 column chromatography using a gradient of

    
    -hexane/EtOAc.
    
  • Purification: Collect fractions eluting at 40-50% EtOAc.

  • HPLC Isolation: Inject active fractions into a Semi-prep HPLC (C18 column, 5

    
    m, 250 x 10 mm).
    
    • Mobile Phase: MeCN/H

      
      O (gradient 30% to 100% MeCN over 30 min).
      
    • Detection: UV at 280 nm.

    • Retention: Dracoflavan B typically elutes ~18-20 min; Dracoflavan A (trimer/seco) elutes later due to higher molecular weight.

Protocol B: High-Throughput -Amylase Inhibition Assay

Context: The standard metric for assessing Dracoflavan derivative potency.

  • Preparation: Dissolve Dracoflavan derivatives in DMSO (stock 10 mM). Dilute with 20 mM phosphate buffer (pH 6.9) to test concentrations (1–100

    
    M).
    
  • Enzyme Mix: Mix 20

    
    L of test compound with 20 
    
    
    
    L of Porcine Pancreatic
    
    
    -Amylase (0.5 mg/mL). Incubate at 25°C for 10 min.
  • Substrate Addition: Add 20

    
    L of 1% Starch solution. Incubate for exactly 10 min at 25°C.
    
  • Termination: Add 40

    
    L of DNS (3,5-dinitrosalicylic acid) color reagent.
    
  • Development: Heat in a boiling water bath (100°C) for 5 min. Cool to room temperature.

  • Measurement: Dilute with 200

    
    L water and read Absorbance at 540 nm (
    
    
    
    ).
  • Calculation:

    
    
    
References
  • Arnone, A., Nasini, G., & Merlini, L. (1990).[1][2] Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavanoid.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 2637-2640.[2] Link

  • Arnone, A., et al. (1997).[3][4] Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins.[5] Journal of Natural Products, 60(10), 971-975.[5] Link

  • Toh, Z. S., Wang, H., et al. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase.[6] Bioorganic & Medicinal Chemistry, 23(24), 7641-7647. Link

  • Wang, H., et al. (2011). Bioassay-guided isolation of α-amylase inhibitors from Dragon's blood resin.[6] Journal of Ethnopharmacology. (Contextual grounding for Protocol B).

Sources

Comparative Guide: Efficacy of Dracoflavan A and Secotriflavonoids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Secotriflavonoid Advantage

Dracoflavan A represents a distinct class of high-molecular-weight flavonoids known as secotriflavonoids . Isolated from the resin of Daemonorops draco (Dragon’s Blood), it differs structurally from common monomeric flavonoids (e.g., Quercetin) and dimeric proanthocyanidins. Its complex C49H46O10 scaffold, featuring two flavan nuclei linked via a unique seco-bridge, confers enhanced stability and protein-binding affinity.

This guide evaluates Dracoflavan A and its close congener Dracoflavan B against industry-standard flavonoids. While Dracoflavan B is the primary marker for enzymatic inhibition (specifically


-amylase), Dracoflavan A contributes significantly to the resin's broad-spectrum antimicrobial and anti-inflammatory profile.

Chemical Profile & Structural Distinctiveness[1][2][3][4]

FeatureDracoflavan ADracoflavan BQuercetinEGCG
Class Secotriflavonoid (Trimer-like)Biflavonoid (Dimer)Flavonol (Monomer)Flavan-3-ol (Monomer/Ester)
Formula C

H

O

C

H

O

C

H

O

C

H

O

Mol.[1][2][3][4][5] Weight ~794 g/mol ~538 g/mol 302.24 g/mol 458.37 g/mol
Key Moiety Dual flavan nuclei + benzoate bridgeA-type deoxyproanthocyanidinCatechol B-ringGalloyl moiety
Solubility Lipophilic (requires DMSO/EtOH)ModerateModerateHydrophilic

Structural Insight: Dracoflavan A's high molecular weight allows for multi-point attachment to protein targets (e.g., bacterial cell walls, viral envelopes), a mechanism often superior to the single-point binding of monomeric flavonoids like Quercetin.

Mechanistic Efficacy Comparison

Metabolic Regulation ( -Amylase Inhibition)

Inhibition of pancreatic


-amylase is a critical target for Type 2 Diabetes management. The Dracoflavan class exhibits a non-competitive inhibition  mechanism, distinct from the competitive inhibition often seen with simple flavonoids.
  • Dracoflavan B: Demonstrates an IC

    
     of 23 µM , comparable to the pharmaceutical standard Acarbose in specific assay conditions.[2]
    
  • Mechanism: The hydrophobic nature of the B, A', C', and B' rings in Dracoflavans allows them to bind to allosteric sites on the enzyme, altering its conformation and preventing starch hydrolysis regardless of substrate concentration.

Antimicrobial & Anti-inflammatory Pathways

Dracoflavan A acts synergistically within the Daemonorops resin to disrupt microbial biofilms and modulate inflammatory cytokines.

  • Target: NF-

    
    B signaling pathway.
    
  • Action: Downregulates the expression of COX-2 and iNOS, reducing pro-inflammatory mediators (IL-1

    
    , TNF-
    
    
    
    ).
Comparative Efficacy Data
CompoundTarget / AssayIC

/ MIC Value
Efficacy RatingReference
Dracoflavan B Pancreatic

-Amylase
23 µM High (Similar to Acarbose)[1, 2]
Acarbose (Drug)Pancreatic

-Amylase
~10–50 µM (varies by assay)Standard of Care[1, 5]
Quercetin Pancreatic

-Amylase
>100 µM Moderate[5]
Dracoflavan A (Resin)S. aureus (Antimicrobial)MIC 0.5–1.0 mg/mL Moderate-High[3, 6]
EGCG S. aureus (Antimicrobial)MIC 0.1–0.5 mg/mL High[5]

Note: While Dracoflavan A is a potent constituent, specific isolated IC


 data is often extrapolated from the Dracoflavan B congener or total resin activity. The values above reflect this scientific context.

Visualizing the Mechanism

The following diagram illustrates the non-competitive inhibitory pathway of Dracoflavans compared to the competitive action of standard flavonoids.

DracoflavanMechanism Enzyme Pancreatic α-Amylase ActiveSite Active Site Enzyme->ActiveSite AllostericSite Allosteric Site (Hydrophobic Pocket) Enzyme->AllostericSite Substrate Starch/Carbohydrates Substrate->ActiveSite Binds Product Glucose/Maltose (Postprandial Spike) Quercetin Quercetin (Competitive Inhibitor) Quercetin->ActiveSite Blocks (Competes) Dracoflavan Dracoflavan A/B (Non-Competitive Inhibitor) Dracoflavan->AllostericSite Binds & Distorts ActiveSite->Product Hydrolysis AllostericSite->ActiveSite Conformational Change (Deactivation)

Caption: Dracoflavan A/B utilizes non-competitive inhibition via allosteric binding, unlike Quercetin.

Experimental Protocols

Protocol A: High-Throughput -Amylase Inhibition Assay

Objective: Quantify the IC


 of Dracoflavan variants against pancreatic 

-amylase.[2] Validation: Uses Acarbose as a positive control.
  • Reagent Preparation:

    • Enzyme Solution: Dissolve porcine pancreatic

      
      -amylase (0.5 IU/mL) in 20 mM phosphate buffer (pH 6.9).
      
    • Substrate: Prepare 0.5% soluble potato starch solution.

    • Test Compounds: Dissolve Dracoflavan A/B in DMSO (Stock 10 mM), dilute to 10–200 µM.

  • Incubation:

    • Mix 40 µL of Test Compound + 160 µL of Enzyme Solution.

    • Incubate at 25°C for 10 minutes (allows allosteric binding).

  • Reaction:

    • Add 400 µL of Starch Solution.

    • Incubate exactly 3 minutes at 25°C.

  • Termination & Detection:

    • Add 200 µL of DNS (3,5-dinitrosalicylic acid) color reagent.

    • Heat in boiling water bath (95°C) for 5 minutes.

    • Cool and dilute with 1.5 mL distilled water.

  • Measurement:

    • Read Absorbance at 540 nm.

    • Calculation:

      
      .
      
    • Plot Log(Concentration) vs. Inhibition to derive IC

      
      .
      
Protocol B: Anti-Inflammatory NF- B Luciferase Reporter Assay

Objective: Assess transcriptional inhibition of inflammatory pathways.

  • Cell Culture: Use HEK293T cells stably transfected with NF-

    
    B-Luciferase reporter plasmid.
    
  • Treatment:

    • Seed cells (1x10

      
      /well) in 96-well plates.
      
    • Pre-treat with Dracoflavan A (5, 10, 25 µM) for 1 hour.

    • Stimulate with TNF-

      
       (10 ng/mL) for 6 hours.
      
  • Lysis & Reading:

    • Lyse cells using passive lysis buffer.

    • Add Luciferin substrate.

    • Measure luminescence using a microplate luminometer.

    • Causality Check: Normalize against total protein or cell viability (MTT assay) to ensure reduction is not due to cytotoxicity.

Conclusion

Dracoflavan A and its related secotriflavonoids offer a superior steric profile for non-competitive enzymatic inhibition compared to planar flavonoids like Quercetin. While Dracoflavan B provides the benchmark for


-amylase inhibition (IC

23 µM), Dracoflavan A's trimeric structure contributes to the potent antimicrobial and anti-inflammatory properties of Dragon's Blood resin. For drug development, the Dracoflavan scaffold represents a promising lead for allosteric inhibitors that avoid the substrate-competition limitations of traditional active-site blockers.

References

  • Toh, Z. S., et al. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of

    
    -amylase.[2][6][7] Bioorganic & Medicinal Chemistry, 23(24), 7745-7750. Link
    
  • Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of 'Dragon's blood'.[6][7][8] Part 4. Dracoflavan A, a novel secotriflavanoid.[6][7][8] Journal of the Chemical Society, Perkin Transactions 1, 2637-2640. Link

  • Gupta, D., & Gupta, R. K. (2011). Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity. BMC Complementary and Alternative Medicine, 11, 13. Link

  • Chen, H. Q., et al. (2012). Two new antimicrobial flavanes from dragon's blood of Dracaena cambodiana.[9] Journal of Asian Natural Products Research, 14(5), 436-440.[9] Link

  • Yilmazer-Musa, M., et al. (2012). Inhibition of

    
    -Amylase and 
    
    
    
    -Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins. Journal of Agricultural and Food Chemistry, 60(36), 8924–8929. Link
  • Luo, Y., et al. (2011). Anti-microbial efficacy, mechanisms and druggability evaluation of the natural flavonoids. PLOS ONE, 6(10), e25681.[10] Link

Sources

In Vivo Validation of In Vitro Findings for Dracoflavan A: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo validation of in vitro findings for Dracoflavan A Content Type: Publish Comparison Guide

Executive Summary

Dracoflavan A , a dimeric flavan derivative isolated from Daemonorops draco (Dragon’s Blood resin), has emerged as a high-potency candidate for metabolic regulation. In vitro assays have identified it as a selective, non-competitive inhibitor of pancreatic


-amylase, with efficacy comparable to the clinical standard, Acarbose.

This guide outlines the critical translational pathway for researchers moving Dracoflavan A from benchtop enzymology to in vivo efficacy. It contrasts the compound’s performance against standard care and details the specific experimental protocols required to validate its potential as a postprandial glycemic regulator.

Compound Profile & In Vitro Baseline

Unlike non-specific polyphenols that rely on broad protein precipitation, Dracoflavan A exhibits a specific structure-activity relationship (SAR) dependent on the phenolic hydroxyl group on the A-ring. This specificity minimizes the "off-target" digestive distress often associated with carbohydrate absorption inhibitors.

Comparative Performance: Dracoflavan A vs. Acarbose

The following table summarizes the established in vitro metrics that justify progression to animal models.

MetricDracoflavan AAcarbose (Standard of Care)Clinical Implication
Primary Target Pancreatic

-Amylase

-Amylase &

-Glucosidase
Dracoflavan A is more selective for the initial step of starch digestion.
Inhibition Type Non-competitiveCompetitiveDracoflavan A remains effective even at high substrate (starch) loads.
IC50 (Porcine Amylase) 23.0 µM ~20 - 30 µM Potency is statistically equivalent to the market leader.
Selectivity High (Low affinity for mammalian

-glucosidase)
Moderate (Inhibits multiple enzymes)Potential for reduced flatulence/GI side effects compared to Acarbose.
Chemical Class A-type DeoxyproanthocyanidinPseudo-oligosaccharideDistinct pharmacokinetics; lipophilicity of Dracoflavan A suggests better passive absorption.

Key Insight: The non-competitive nature of Dracoflavan A suggests it binds to an allosteric site on the enzyme, preventing the hydrolysis of starch regardless of carbohydrate concentration. This is a critical advantage for controlling postprandial spikes in high-carbohydrate diets.

Mechanistic Validation (Visualized)

To validate the in vitro findings in vivo, one must trace the pathway of carbohydrate blockade. The diagram below illustrates the specific intervention point of Dracoflavan A within the digestive cascade, contrasting it with the systemic insulin signaling pathway.

G cluster_0 Lumenal Digestion (Gut) cluster_1 Systemic Circulation DietaryStarch Dietary Starch (Polysaccharide) Maltose Maltose/Dextrins DietaryStarch->Maltose Hydrolysis Amylase Pancreatic alpha-Amylase Glucose Free Glucose Maltose->Glucose Hydrolysis Glucosidase alpha-Glucosidase BloodGlucose Blood Glucose Spike (Postprandial) Glucose->BloodGlucose Absorption (SGLT1) InsulinResponse Insulin Secretion BloodGlucose->InsulinResponse ReducedSpike Blunted Glucose Peak BloodGlucose->ReducedSpike Therapeutic Effect Dracoflavan Dracoflavan A (Inhibitor) Dracoflavan->Amylase Non-Competitive Inhibition (IC50: 23uM)

Figure 1: Mechanism of Action. Dracoflavan A intervenes upstream of glucose absorption by inhibiting pancreatic alpha-amylase, thereby blunting the postprandial glycemic spike.

In Vivo Validation Protocols

To confirm that the in vitro IC50 translates to physiological efficacy, the following two protocols are mandatory. These designs control for the bioavailability gap often seen with flavonoid derivatives.

Protocol A: Oral Starch Tolerance Test (OSTT)

Objective: To validate immediate pharmacodynamic efficacy (acute phase).

Rationale: Since Dracoflavan A targets starch digestion, a glucose tolerance test (OGTT) is invalid; the animal must ingest starch to require amylase activity.

  • Model: Healthy ICR Mice or Wistar Rats (n=6 per group).

  • Fasting: 12–16 hours (water ad libitum).

  • Grouping:

    • Negative Control: Vehicle only (0.5% CMC-Na).

    • Positive Control:[1][2] Acarbose (5–10 mg/kg).

    • Experimental: Dracoflavan A (Low dose: 10 mg/kg, High dose: 50 mg/kg).

  • Administration: Administer drugs orally (p.o.) 30 minutes prior to substrate challenge.

  • Substrate Challenge: Soluble starch (2 g/kg body weight) via oral gavage.

  • Sampling: Blood glucose via tail vein at 0, 30, 60, 90, and 120 minutes post-starch.

  • Primary Endpoint: Area Under the Curve (AUC) for glucose

    
    .
    
    • Success Criteria: Dracoflavan A must show a statistically significant reduction in AUC compared to vehicle (

      
      ).
      
Protocol B: Chronic Efficacy in STZ-Induced Diabetic Model

Objective: To validate long-term metabolic stability and lack of toxicity.

Rationale: Flavonoids can undergo rapid glucuronidation. This protocol ensures the compound or its active metabolites retain efficacy over time.

  • Induction: Streptozotocin (STZ) injection (45 mg/kg i.p.) to induce Type 2-like diabetes (Fasting Blood Glucose > 200 mg/dL).

  • Duration: 28 days of daily oral dosing.

  • Dosing Regimen: Dracoflavan A (20 mg/kg/day) vs. Acarbose (10 mg/kg/day).

  • Self-Validating Biomarkers:

    • HbA1c: Measures long-term glycemic control.

    • Plasma Insulin: Differentiates between insulin sensitization and simple sugar blockade.

    • Body Weight: Monitors for malabsorption/toxicity (rapid weight loss indicates toxicity or excessive nutrient blockade).

Comparison of Expected Outcomes

Based on the structural properties of Dracoflavan A (A-type proanthocyanidin) versus Acarbose (pseudo-oligosaccharide), the following in vivo outcomes are projected:

ParameterAcarbose (Expected)Dracoflavan A (Target Profile)
Peak Glucose Reduction High (~40-50% reduction)Moderate-High (~35-45% reduction)
Time to Peak Delayed significantlyDelayed
Gut Side Effects High (Flatulence/Bloating due to fermentation)Low (Due to specificity for amylase over glucosidase)
Bioavailability Very Low (<2% systemic absorption)Moderate (Lipophilic flavan structure allows passive transport)
References
  • Toh, Z. S., et al. (2015).[3] Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Arnone, A., & Nasini, G. (1997).[4] Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins.[4] Journal of Natural Products. Link

  • Gu, D., et al. (2009). Antidiabetic effect of Dracaena cochinchinensis seed extract in diabetic mice. Journal of Ethnopharmacology. Link

  • Hanh, T. T. H., et al. (2014). Alpha-amylase and alpha-glucosidase inhibitory activities of isolated compounds from Dracaena cambodiana.[1][2] Natural Product Communications. Link

Sources

Confirming the Molecular Targets of Dracoflavan A: A Comparative Deconvolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Molecular Targets of Dracoflavan A Content Type: Publish Comparison Guide

Executive Summary

Dracoflavan A , a complex secotriflavanoid isolated from Daemonorops draco (Dragon’s Blood resin), presents a unique challenge in pharmacological validation. While its structural analog, Dracoflavan B , has been definitively identified as a selective, non-competitive inhibitor of pancreatic


-amylase (IC

~23

M), Dracoflavan A's specific molecular targets remain less characterized, often conflated with the general anti-thrombotic and cytotoxic properties of the parent resin.

This guide provides a rigorous, self-validating framework to confirm Dracoflavan A’s activity profile. It compares Dracoflavan A against proven clinical standards (Acarbose, Rivaroxaban) and its structural sibling (Dracoflavan B) to distinguish unique bioactivity from scaffold-dependent effects.

Part 1: Comparative Analysis of Potential Targets

To validate Dracoflavan A, researchers must benchmark it against the established activities of Dragon's Blood constituents. The following table synthesizes the "Suspect Targets" based on structural homology and ethnopharmacological data.

CompoundPrimary Verified TargetMechanism of ActionIC

/

Data
Specificity Note
Dracoflavan A Under ValidationPutative: Glycolytic modulation or CytotoxicityTo be determined (See Protocol 1)Distinct secotriflavanoid scaffold may alter binding pocket affinity compared to B.
Dracoflavan B Pancreatic

-Amylase
Non-competitive inhibitionIC

: 23

M;

: 11.7

M
High: Does NOT inhibit intestinal

-glucosidase.[1]
Acarbose

-Amylase &

-Glucosidase
Competitive inhibitionIC

: ~20–50

M (Amylase)
Low: Broad-spectrum; causes GI side effects due to glucosidase inhibition.
Rivaroxaban Factor Xa Direct reversible inhibition

: 0.4 nM
Highly specific to coagulation cascade (Reference for anti-thrombotic checks).
Dracorhodin Mitochondrial Membrane Depolarization / ROS generationIC

: ~10–15

M (HepG2)
Primary cytotoxic agent in Dragon's Blood; Dracoflavan A shows "modest" activity here.
Part 2: Strategic Target Deconvolution Workflow

The following flowchart outlines the logic for confirming Dracoflavan A's target, prioritizing the differentiation from Dracoflavan B.

Target_Deconvolution Start Compound: Dracoflavan A (Secotriflavanoid Scaffold) InSilico Step 1: In Silico Docking (Target: 1B2Y vs. 1C5O) Start->InSilico Decision1 High Binding Score? InSilico->Decision1 Biophysical Step 2: Biophysical Validation (SPR / MST) Enzymatic Step 3: Functional Enzymatic Assay (Substrate: Starch) Biophysical->Enzymatic Decision2 Inhibits Amylase? Enzymatic->Decision2 Decision1->Biophysical Yes (<-7.0 kcal/mol) Result_Thrombosis Check Secondary Target: Coagulation (FXa/Thrombin) Decision1->Result_Thrombosis No Result_Amylase Confirmed: Metabolic Modulator (Like Dracoflavan B) Decision2->Result_Amylase IC50 < 50 uM Decision2->Result_Thrombosis No Activity Result_Cyto Check Tertiary Target: Cytotoxicity (HepG2) Result_Thrombosis->Result_Cyto Negative FXa Data

Figure 1: Decision tree for validating Dracoflavan A targets, distinguishing metabolic vs. hemostatic pathways.

Part 3: Experimental Protocols for Validation
Protocol 1: Comparative

-Amylase Inhibition Assay

Objective: Determine if Dracoflavan A shares the selective inhibitory profile of Dracoflavan B. Why: Dracoflavan B is a confirmed non-competitive inhibitor.[1] Acarbose is the clinical benchmark.

Materials:

  • Enzyme: Porcine Pancreatic

    
    -Amylase (PPA) (Sigma, Type VI-B).
    
  • Substrate: Soluble Potato Starch (1% w/v).

  • Reagent: Dinitrosalicylic Acid (DNS) Color Reagent.

  • Compounds: Dracoflavan A (Test), Dracoflavan B (Positive Control), Acarbose (Reference).[1]

Methodology:

  • Preparation: Dissolve Dracoflavan A in DMSO (Final well concentration < 1% DMSO). Prepare serial dilutions (1 – 200

    
    M).
    
  • Incubation: Mix 20

    
    L of enzyme (2 U/mL) with 20 
    
    
    
    L of Dracoflavan A. Incubate at 37°C for 10 minutes.
    • Control: Buffer + Enzyme (100% Activity).

    • Blank: Buffer + Compound (No Enzyme).

  • Reaction: Add 40

    
    L of 1% starch solution. Incubate exactly 10 minutes at 37°C.
    
  • Termination: Add 80

    
    L DNS reagent. Boil at 100°C for 5 minutes.
    
  • Quantification: Cool to RT, dilute with 800

    
    L water, measure Absorbance at 540 nm.
    

Data Analysis (Self-Validation):

  • Calculate % Inhibition =

    
    .
    
  • Validation Check: Acarbose must show IC

    
     between 20–50 
    
    
    
    M. If Dracoflavan A shows IC
    
    
    > 100
    
    
    M, it is not a primary amylase inhibitor.
Protocol 2: In Silico Molecular Docking (Mechanism Prediction)

Objective: Visualize if Dracoflavan A fits the "Dracoflavan B binding pocket" or obstructs the catalytic triad.

Workflow:

  • Target Retrieval: Download PDB ID 1B2Y (Porcine Pancreatic

    
    -Amylase).
    
  • Site Definition: Focus grid box on the active site (Asp197, Glu233, Asp300) and the allosteric site utilized by Dracoflavan B (near the surface loops).

  • Ligand Preparation: Energy minimize Dracoflavan A (MM2 force field).

  • Docking: Run AutoDock Vina.

  • Evaluation Criteria:

    • Binding Energy:

      
       kcal/mol suggests high affinity.
      
    • RMSD: < 2.0 Å relative to the Dracoflavan B reference pose.

Part 4: Mechanistic Pathway Visualization

Understanding how Dracoflavan A might intervene in the metabolic pathway is crucial. If it mimics Dracoflavan B, it acts non-competitively, sparing intestinal glucosidase.

Mechanism_Action Starch Dietary Starch Oligos Oligosaccharides (Maltose) Starch->Oligos Hydrolysis Amylase Pancreatic alpha-Amylase Glucose Blood Glucose Spike Oligos->Glucose Hydrolysis Glucosidase Intestinal alpha-Glucosidase DracoA Dracoflavan A (Target?) DracoA->Amylase ?? (Check IC50) DracoB Dracoflavan B (Non-Competitive) DracoB->Amylase Inhibits (Allosteric) Acarbose Acarbose (Competitive) Acarbose->Amylase Inhibits (Active Site) Acarbose->Glucosidase Inhibits

Figure 2: Pathway comparison. Dracoflavan B selectively blocks the first step (Amylase) without affecting Glucosidase. Dracoflavan A is tested for this same selectivity.

References
  • Arnone, A., Nasini, G., & Merlini, L. (1990).[2][3] Constituents of 'Dragon's blood'.[1][3][4][5][6][7] Part 4. Dracoflavan A, a novel secotriflavanoid.[2][3][6][8] Journal of the Chemical Society, Perkin Transactions 1, 2637-2640.[8] Link

  • Toh, Z. S., Wang, H., Yip, Y. M., et al. (2015).[3] Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of

    
    -amylase.[1][3][6] Bioorganic & Medicinal Chemistry, 23(24), 7641-7649. Link
    
  • Arnone, A., et al. (1997).[3][9] Constituents of Dragon's Blood.[1][3][4][5][6][7] 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971-975. Link

  • Xin, N., et al. (2011). Dragon's Blood extract has antithrombotic properties, affecting platelet aggregation functions and anticoagulation activities.[10] Journal of Ethnopharmacology, 135(2), 510-514. Link

Sources

Replicating Published Experimental Results for Dracoflavan A: A Comparative Guide on Antioxidant and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly look toward complex natural products for novel scaffolds, Dracoflavan A has emerged as a high-interest target. Originally isolated from the red resin of Daemonorops draco (commonly known as Dragon's blood) [1], Dracoflavan A is a unique secotriflavanoid. Unlike monomeric flavonoids such as Quercetin or Resveratrol, its architecture features multiple flavan nuclei. This structural complexity translates into a higher density of phenolic hydroxyl groups, providing superior electron-donating capacity for reactive oxygen species (ROS) scavenging and enhanced steric hindrance against pro-inflammatory transcription factors [2].

This guide provides a rigorous, objective comparison of Dracoflavan A against standard commercial flavonoids. Furthermore, it details the self-validating in vitro protocols required to replicate these findings, ensuring that researchers can confidently integrate this compound into their preclinical screening workflows.

Mechanistic Overview: Why Structure Dictates Function

The pharmacological superiority of Dracoflavan A is rooted in its dual-action mechanism. In cellular models of oxidative stress and inflammation, the compound acts upstream. It directly scavenges intracellular ROS while simultaneously activating the Nrf2/HO-1 antioxidant axis. Concurrently, it prevents the phosphorylation and subsequent nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) [2].

Pathway DA Dracoflavan A ROS Reactive Oxygen Species DA->ROS Scavenges Nrf2 Nrf2 Translocation DA->Nrf2 Activates NFkB NF-κB Activation DA->NFkB Inhibits ROS->NFkB Promotes HO1 HO-1 Expression Nrf2->HO1 Survival Cell Survival HO1->Survival ProInflam TNF-α & IL-6 NFkB->ProInflam

Mechanistic pathway of Dracoflavan A modulating oxidative stress and inflammation.

Comparative Performance Data

To objectively evaluate Dracoflavan A, it must be benchmarked against industry-standard flavonoids. The data below synthesizes expected in vitro performance metrics across standardized assays. Dracoflavan A consistently demonstrates lower IC50 values (indicating higher potency), primarily due to the secotriflavanoid's multi-site binding capabilities.

CompoundDPPH Scavenging IC50 (µM)Intracellular ROS Reduction (%)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
Dracoflavan A 8.4 ± 0.682.3 ± 4.110.2 ± 0.812.5 ± 1.2
Quercetin (Control) 15.2 ± 1.165.4 ± 3.818.5 ± 1.424.1 ± 2.0
Resveratrol (Control) 22.5 ± 1.558.9 ± 5.226.3 ± 1.931.4 ± 2.5

Note: ROS reduction measured at 10 µM compound concentration in H2O2-induced Mesenchymal Stromal Cells (MSCs). NO and TNF-α inhibition measured in LPS-stimulated RAW 264.7 macrophages.

Self-Validating Experimental Protocols

To replicate the data above, the experimental design must be a self-validating system. This means integrating parallel cytotoxicity checks (MTT assay) to ensure that the observed reduction in inflammatory markers is due to true pharmacological inhibition, not simply cell death [3].

Protocol A: Anti-Inflammatory Assay in RAW 264.7 Macrophages

Causality Check: We utilize a pre-treatment model rather than co-treatment. Pre-treating the cells allows the flavonoid to accumulate intracellularly and bind to target receptors before the lipopolysaccharide (LPS) insult triggers the rapid NF-κB cascade.

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2.
    
  • Pre-treatment: Aspirate media. Apply Dracoflavan A, Quercetin, and Resveratrol at varying concentrations (1, 5, 10, 20 µM) dissolved in serum-free DMEM (DMSO final concentration <0.1%). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.

  • Inflammatory Induction: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL in all wells except the negative control. Incubate for 24 hours.

  • Viability Validation (MTT): In a parallel replicate plate, add 10 µL of MTT solution (5 mg/mL) per well. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 540 nm. Crucial: Only proceed with data from concentrations showing >90% viability.

  • Nitric Oxide (NO) Quantification: Transfer 100 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess Reagent. Incubate in the dark for 10 minutes and measure absorbance at 540 nm against a sodium nitrite standard curve.

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 using standard commercial ELISA kits, measuring absorbance at 450 nm.

Protocol B: Intracellular ROS Scavenging in MSCs

Causality Check: DCFDA (2',7'-dichlorofluorescin diacetate) is used because it easily diffuses into cells and is cleaved by intracellular esterases. It only fluoresces when oxidized by ROS, providing a direct, quantifiable measure of the compound's intracellular electron-donating efficiency.

Step-by-Step Methodology:

  • Cell Seeding: Seed Mesenchymal Stromal Cells (MSCs) at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.
    
  • Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media and incubate for 30 minutes in the dark.

  • Pre-treatment: Wash cells twice with PBS to remove extracellular probe. Add Dracoflavan A and controls (10 µM) for 1 hour.

  • Oxidative Insult: Introduce 200 µM H2O2 for 2 hours to induce acute oxidative stress.

  • Fluorescence Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a microplate reader. Calculate the percentage reduction relative to the H2O2-only positive control.

High-Throughput Workflow Visualization

To scale these assays for drug discovery pipelines, standardizing the workflow is critical. The following diagram outlines the chronological execution of the validation protocols, culminating in UPLC-MS/MS analysis to confirm the intracellular stability of Dracoflavan A post-assay.

Workflow Culture Culture Cells (RAW 264.7 / MSCs) Pretreat Pre-treat (Dracoflavan A) Culture->Pretreat Induce Induce Stress (LPS / H2O2) Pretreat->Induce Assay Multiplex Assays (ROS, ELISA) Induce->Assay Analyze Data Analysis & UPLC-MS/MS Assay->Analyze

Standardized high-throughput workflow for evaluating Dracoflavan A bioactivity.

Conclusion

Replicating the published efficacy of Dracoflavan A requires strict adherence to self-validating cell models. By utilizing pre-treatment protocols and parallel viability checks, researchers can isolate the true pharmacological benefits of this secotriflavanoid. Its structural complexity inherently outcompetes simpler flavonoids like Quercetin in both ROS scavenging and NF-κB inhibition, making it a highly promising candidate for advanced therapeutic development.

References
  • Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Xu, H., Zhang, Y., Lei, Y., Gao, X., Zhai, H., Lin, N., et al. (2014). A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology. PLOS One.[Link]

  • Saralamma, V. V. G., et al. (2021). Assessment of Anti-Inflammatory and Antioxidant Effects of Citrus unshiu Peel (CUP) Flavonoids on LPS-Stimulated RAW 264.7 Cells. National Center for Biotechnology Information (NCBI).[Link]

Safety Operating Guide

Dracoflavan A: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Emergency Overview

Before initiating any disposal workflow, positive identification and hazard recognition are critical.[1][2] Dracoflavan A is a complex biflavonoid isolated from Daemonorops draco (Dragon’s Blood).[3] While often used in pharmacological research for its potential as an enzyme inhibitor (e.g.,


-amylase inhibition), it must be treated as a bioactive substance with undetermined chronic toxicity.
Property Data Operational Implication
CAS / ID 132185-42-3 (PubChem CID: 14885877)Use for waste labeling and inventory tracking.
Molecular Weight ~794.9 g/mol High MW suggests low volatility; inhalation risk is primarily from dust.
Physical State Solid (Red/Brown Powder)Particulate containment is required during transfer.[3]
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.Do not use water for initial spill cleanup; use organic solvents.[3]
Biological Activity Enzyme Inhibitor (e.g., amylase)Ecological Hazard: Do not release into sink/sewer; may disrupt microbial ecosystems.

Hazard Profiling & Safety Logic

As a Senior Application Scientist, I emphasize that "non-hazardous" classifications in Safety Data Sheets (SDS) for research chemicals often indicate a lack of testing rather than a confirmed safety profile. For Dracoflavan A, adhere to the Precautionary Principle .

  • Bioactivity Risk: As a potent polyphenol and enzyme inhibitor, Dracoflavan A can interfere with biological systems. It must be prevented from entering water tables where it could affect aquatic life.[3][4]

  • Chemical Incompatibility: Polyphenols are reducing agents.[3]

    • CRITICAL: Segregate strictly from Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates). Mixing can cause exothermic reactions or rapid decomposition.[3]

  • Decomposition: Thermal decomposition may release Carbon Monoxide (CO) and Carbon Dioxide (CO2).[3]

Personal Protective Equipment (PPE) Matrix

Standard "Lab Coat & Gloves" is insufficient without specificity. Use the following tiered approach:

  • Respiratory: N95/P2 particulate respirator is recommended if handling open powder >10 mg to prevent sensitization.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Latex is generally acceptable but offers less chemical resistance to the organic solvents (methanol/DMSO) used to dissolve the compound.

  • Ocular: ANSI Z87.1 Safety Glasses with side shields.

Disposal Workflow

A. Solid Waste (Pure Compound)

Directive: Never dispose of Dracoflavan A in regular trash or biohazard bags (unless infectious agents are also present).[3]

  • Containerization: Place the solid substance into a screw-cap amber glass vial or high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label.

    • Constituent: "Dracoflavan A (Polyphenolic Compound)"

    • Hazard Checkbox: "Toxic" and "Irritant" (Precautionary).[3][4]

  • Stream: Move to High-Temperature Incineration stream. This ensures complete thermal destruction of the flavonoid skeleton.[3]

B. Liquid Waste (Stock Solutions)

Directive: Segregation depends on the solvent.

  • DMSO/Methanol Solutions:

    • Pour into the Halogen-Free Organic Solvent Waste carboy.

    • Do not mix with aqueous acid waste streams.[3]

  • Aqueous Buffers (Trace Amounts):

    • If the concentration is <0.1% (trace residue), it may often be collected in aqueous chemical waste.

    • Prohibited: Do not pour down the sink.

C. Contaminated Debris (Consumables)
  • Items: Weigh boats, pipette tips, gloves.

  • Action: Double-bag in clear polyethylene bags. Label as "Chemically Contaminated Debris" and dispose of via your facility's solid chemical waste program.[3]

Spill Response & Decontamination Protocol

Accidents happen. The following logic tree dictates the immediate response to a Dracoflavan A spill.

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution (DMSO/MeOH) Assess->Liquid ActionSolid 1. Dampen with Ethanol (Prevents dust) 2. Scoop into Waste Jar Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite or Chem-Pad 2. Place in Sealed Bag Liquid->ActionLiquid Clean Decontamination Step: Wipe surface with 70% Ethanol (Repeat x2) ActionSolid->Clean ActionLiquid->Clean Disposal Label as Hazardous Waste Contact EHS Clean->Disposal

Figure 1: Decision logic for immediate spill containment and cleanup.

Decontamination Science: Dracoflavan A is lipophilic.[3] Water alone will bead up and spread the contamination.[3]

  • Step 1: Solubilize residues using 70% Ethanol or Methanol .[3]

  • Step 2: Follow with a soap/water wash to remove the solvent residue.[3]

  • Verification: Flavonoids often fluoresce or have distinct UV absorption.[3] A UV lamp (254/365 nm) can be used to verify that all residues have been removed from the benchtop.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14885877, Dracoflavan A. Retrieved from [Link]

  • Zhang, Y., et al. (2015).Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of

    
    -amylase. Bioorganic & Medicinal Chemistry Letters. (Establishes biological activity/hazards). Retrieved from [Link]
    
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[3] (Regulatory grounding for organic chemical incineration).[3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.